molecular formula C6H4N2O4 B079760 4-Nitropicolinic Acid CAS No. 13509-19-8

4-Nitropicolinic Acid

Cat. No.: B079760
CAS No.: 13509-19-8
M. Wt: 168.11 g/mol
InChI Key: USTVSOYPMQZLSA-UHFFFAOYSA-N
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Description

4-Nitropicolinic Acid is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVSOYPMQZLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376486
Record name 4-Nitropicolinic Acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-19-8
Record name 4-Nitropicolinic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2-pyridinecarboxylic acid
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Foundational & Exploratory

Synthesis of 4-Nitropicolinic Acid from Picolinic Acid N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitropicolinic Acid, a key intermediate in pharmaceutical and materials science, starting from picolinic acid N-oxide. The synthesis is a two-step process involving the nitration of the pyridine ring followed by the deoxygenation of the N-oxide. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound from picolinic acid N-oxide proceeds through two primary chemical transformations:

  • Nitration: The picolinic acid N-oxide undergoes electrophilic nitration at the C4 position of the pyridine ring using a mixture of concentrated sulfuric acid and fuming nitric acid. The N-oxide group activates the pyridine ring, directing the nitration to the 4-position.

  • Deoxygenation: The resulting this compound N-oxide is subsequently deoxygenated to yield the final product, this compound. This is effectively achieved using a reducing agent such as phosphorus trichloride (PCl₃).

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nitration of Picolinic Acid N-oxide

ParameterValueReference
Starting MaterialPicolinic Acid N-oxide[1]
ReagentsConcentrated Sulfuric Acid, Fuming Nitric Acid[1]
Molar Ratio (Substrate:HNO₃:H₂SO₄)~1 : 4 : 2.5Adapted from[2]
Temperature125-130 °CAdapted from[2]
Reaction Time3 hoursAdapted from[2]
ProductThis compound N-oxide[1]
YieldNot explicitly stated, but adaptable protocol yields ~42% for a similar reaction[2]

Table 2: Deoxygenation of this compound N-oxide

ParameterValueReference
Starting MaterialThis compound N-oxide[2]
ReagentPhosphorus Trichloride (PCl₃)[2]
SolventToluene or Dichloroethane[3]
Molar Ratio (Substrate:PCl₃)1 : 1.2[3]
TemperatureRoom Temperature[3]
Reaction Time15 minutes[3]
ProductThis compound[2]
YieldHigh (specific yield for this substrate not detailed, but the reaction is generally efficient)[2][3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of this compound N-oxide

This protocol is adapted from the nitration of pyridine-N-oxide and is applicable to picolinic acid N-oxide.

Materials:

  • Picolinic acid N-oxide

  • Fuming nitric acid (≥90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium carbonate solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to reach room temperature.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 9.5 g of picolinic acid N-oxide.

  • Nitration: Heat the flask to 60°C to melt the picolinic acid N-oxide. Add the nitrating mixture dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature at approximately 40°C.

  • Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker. Carefully neutralize the mixture with a saturated solution of sodium carbonate until a pH of 7-8 is reached. A yellow solid, the crude this compound N-oxide, will precipitate.

  • Purification: Filter the crude product and wash it with cold water. To purify, dissolve the solid in acetone, filter off any insoluble salts, and then evaporate the acetone to obtain the purified this compound N-oxide.

Step 2: Synthesis of this compound

This protocol is based on the deoxygenation of similar pyridine N-oxide derivatives.

Materials:

  • This compound N-oxide

  • Phosphorus trichloride (PCl₃)

  • Toluene (anhydrous)

  • Dichloromethane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound N-oxide obtained from the previous step in anhydrous toluene (to make a 0.2 M solution).

  • Deoxygenation: To the stirred solution at room temperature, add 1.2 equivalents of phosphorus trichloride dropwise. The reaction is typically rapid and should be complete within 15 minutes.

  • Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as a water-acetone mixture.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from picolinic acid N-oxide.

Synthesis_Pathway Picolinic_Acid_N_Oxide Picolinic Acid N-oxide Nitration Nitration Picolinic_Acid_N_Oxide->Nitration H₂SO₄, HNO₃ 125-130°C Nitropicolinic_Acid_N_Oxide This compound N-oxide Nitration->Nitropicolinic_Acid_N_Oxide Deoxygenation Deoxygenation Nitropicolinic_Acid_N_Oxide->Deoxygenation PCl₃, Toluene Room Temp. Nitropicolinic_Acid This compound Deoxygenation->Nitropicolinic_Acid

Caption: Synthetic route to this compound.

References

Synthesis of 4-Nitropicolinic Acid via Oxidative Nitration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Nitropicolinic Acid, with a core focus on the oxidative nitration pathway. This document details established experimental protocols, presents quantitative data in a structured format for ease of comparison, and includes visualizations of the synthetic routes to facilitate understanding.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, serving as a precursor for various functionalized pyridine derivatives. Its applications are prominent in medicinal chemistry and materials science. The introduction of a nitro group onto the picolinic acid scaffold offers a versatile handle for further chemical transformations. This guide focuses on the practical synthesis of this compound, primarily through the oxidative nitration of picolinic acid N-oxide, a common and effective strategy. An alternative synthetic route starting from 2-cyano-4-nitropyridine is also presented.

Synthetic Pathways

Two primary routes for the synthesis of this compound are discussed herein. The principal method involves the direct nitration of a picolinic acid derivative under oxidative conditions.

Oxidative Nitration of Picolinic Acid N-Oxide

The most direct method reported for the synthesis of this compound is the nitration of Picolinic Acid N-Oxide. The N-oxide group serves to activate the pyridine ring for electrophilic substitution, directing the nitration to the 4-position. The reaction is carried out in a strongly acidic and oxidizing environment. The initial product of this reaction is this compound N-Oxide, which would subsequently require a deoxygenation step to yield the final product.

Picolinic_Acid_N_Oxide Picolinic Acid N-Oxide Nitrating_Mixture Conc. H₂SO₄, Fuming HNO₃ Picolinic_Acid_N_Oxide->Nitrating_Mixture Reacts with Heating Heat (120-130°C) Nitrating_Mixture->Heating Followed by Product_N_Oxide This compound N-Oxide Heating->Product_N_Oxide Yields Deoxygenation Deoxygenation (e.g., PCl₃) Product_N_Oxide->Deoxygenation Requires Final_Product This compound Deoxygenation->Final_Product To yield

Caption: Oxidative Nitration of Picolinic Acid N-Oxide.

Hydrolysis of 2-Cyano-4-nitropyridine

An alternative pathway to this compound involves the hydrolysis of 2-cyano-4-nitropyridine. This method provides the target molecule directly without the need for a deoxygenation step. The reaction is typically performed under strong acidic conditions.

Starting_Material 2-Cyano-4-nitropyridine Reaction_Step1 Dissolve in 90% H₂SO₄ Heat to 120°C Starting_Material->Reaction_Step1 Undergoes Reaction_Step2 Add aq. Na₂SO₃ Warm to 80°C Reaction_Step1->Reaction_Step2 Followed by Workup Cool, Dilute with Ice-Water Adjust pH to ~2 with Na₂CO₃ Precipitate Reaction_Step2->Workup Then Final_Product This compound Workup->Final_Product Yields

Caption: Synthesis via Hydrolysis of 2-Cyano-4-nitropyridine.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic methods.

Table 1: Reaction Conditions and Yields

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
Oxidative NitrationPicolinic Acid N-OxideConc. H₂SO₄, Fuming HNO₃<10 then 120-1302.553 (for N-Oxide)[1]
Hydrolysis2-Cyano-4-nitropyridine90% H₂SO₄, Na₂SO₃120 then 20-25 then 802 then 1 then 162.1[2][3]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₆H₄N₂O₄[3][4][5]
Molecular Weight168.11 g/mol [3][4][5]
Melting Point157-158 °C (with decomposition)[2][3]
AppearanceLight yellow crystalline solid[2][3]
IR (KBr, cm⁻¹) 1710, 1600, 1585, 1535[2][3]

Table 3: Spectroscopic Data for this compound N-Oxide Intermediate

SpectrumData
**IR νₘₐₓ (NaCl, cm⁻¹) **3454 (br), 3253 (m), 3069 (w), 3005 (w), 2244 (s), 2124 (s), 1709 (s), 1615 (m), 1537 (m), 1441 (m)[1]
¹H NMR (300 MHz, (CD₃)₂SO, ppm) δ 8.82 (1H, d, J = 7.08 Hz, ArCH), 8.66 (1H, s, ArCH), 8.49 (1H, m, ArCH)[1]
¹³C NMR (75 MHz, (CD₃)₂SO, ppm) δ 159.6 (CO), 144.7 (Ar-C), 141.4 (Ar-C), 138.9 (Ar-CH), 122.9 (Ar-CH), 121.7 (Ar-CH)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound N-Oxide

This protocol is adapted from a literature procedure for the nitration of picolinic acid N-oxide.[1]

Materials:

  • Picolinic acid N-oxide (10 g, 71.94 mmol)

  • Concentrated sulfuric acid (63 cm³)

  • Fuming nitric acid (18 cm³)

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • A pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid is prepared in a flask, maintaining the temperature below 10 °C using an ice bath.

  • Picolinic acid N-oxide is slowly added to the pre-cooled acid mixture.

  • The resulting clear mixture is then heated at 120-130 °C for 2.5 hours.

  • After heating, the reaction mixture is cooled to room temperature and stored in a freezer overnight.

  • The resulting yellow precipitate is collected by filtration and dried in vacuo to yield this compound N-Oxide as a pale yellow solid. (Yield: 7.03 g, 53%).[1]

  • Note: To obtain this compound, a subsequent deoxygenation step would be necessary. This typically involves reaction with a reducing agent such as phosphorus trichloride (PCl₃).

Protocol 2: Synthesis of this compound from 2-Cyano-4-nitropyridine

This protocol is based on the hydrolysis of 2-cyano-4-nitropyridine.[2][3]

Materials:

  • 2-Cyano-4-nitropyridine (5.00 g, 34 mmol)

  • 90% Sulfuric acid (50 g)

  • Sodium sulfite (5.60 g)

  • Deionized water (10 ml)

  • Ice water (100 g)

  • Sodium carbonate

  • Water-acetone solvent mixture for recrystallization

  • Standard laboratory glassware

Procedure:

  • 2-Cyano-4-nitropyridine is dissolved in 90% sulfuric acid, and the solution is stirred at 120 °C for 2 hours.

  • The reaction mixture is then cooled to 20-25 °C.

  • A solution of sodium sulfite in water is slowly added dropwise while maintaining the temperature at 20-25 °C. The mixture is stirred at this temperature for 1 hour.

  • The reaction is then warmed to 80 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture is diluted by the addition of 100 g of ice water.

  • The pH of the mixture is adjusted to approximately 2 with sodium carbonate, which induces the precipitation of a solid.

  • The mixture is allowed to stand in a refrigerator to complete precipitation.

  • The precipitate is collected by filtration and recrystallized from a water-acetone solvent mixture to give this compound as a light yellow crystalline product. (Yield: 3.50 g, 62.1%).[2][3]

References

4-Nitropicolinic Acid chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nitropicolinic Acid: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of this compound. The information is intended to support research and development activities by offering detailed, referenced data and experimental protocols.

Chemical and Physical Properties

This compound, a derivative of pyridine, is a solid, crystalline compound.[1] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.

PropertyValueSource(s)
IUPAC Name 4-Nitropyridine-2-carboxylic acid[2]
Synonyms This compound[3][4]
CAS Number 13509-19-8[3][5]
Molecular Formula C₆H₄N₂O₄[2][3][6]
Molecular Weight 168.11 g/mol [2][3][5][6]
Appearance White to Orange to Green powder to crystal[1][4][5]
Melting Point 153 °C (with decomposition reported at 157-158 °C)[5][7]
Boiling Point 384.9 ± 27.0 °C (Predicted)[5][8]
Density 1.570 (Predicted)[5][8]
pKa 2.88 ± 0.10 (Predicted)[5][8]
Storage Conditions Room Temperature, Inert atmosphere, Hygroscopic[4][5]

Structure Elucidation

The determination of the molecular structure of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the compound's functional groups and their connectivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The key absorption peaks from a KBr spectrum are detailed below.[5][7]

Wavenumber (cm⁻¹)Functional Group
1710C=O (Carboxylic Acid)
1600, 1585Aromatic C=C and C=N stretching
1535Asymmetric NO₂ stretching
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted mass spectrometry data for this compound is as follows[9]:

IonPredicted m/zDescription
[M]⁺168Molecular Ion
[M - OH]⁺151Loss of a hydroxyl radical from the carboxylic acid group
[M - NO₂]⁺122Loss of the nitro group
[M - COOH]⁺123Loss of the carboxyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy
Supramolecular Structure

The structure of this compound, featuring a hydrogen bond donor (carboxylic acid) and acceptors (carboxylate oxygen, nitro group, pyridine nitrogen), allows for the formation of extended supramolecular architectures through non-covalent interactions.[9] In its monohydrate crystalline form, it participates in extensive hydrogen bonding.[9]

structure_elucidation cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_data Observed Data Molecule C₆H₄N₂O₄ IR Infrared Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR NMR Spectroscopy Molecule->NMR IR_Data C=O stretch (1710 cm⁻¹) NO₂ stretch (1535 cm⁻¹) IR->IR_Data provides MS_Data [M]⁺ at m/z 168 Fragments at 151, 123, 122 MS->MS_Data provides NMR_Data Predicted downfield shifts NMR->NMR_Data provides

Logical relationship between the structure and spectroscopic data.

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound from 2-Cyano-4-nitropyridine

This protocol is based on the hydrolysis of 2-cyano-4-nitropyridine.[5][7]

Materials:

  • 2-cyano-4-nitropyridine (5.00 g, 34 mmol)

  • 90% Sulfuric acid (50 g)

  • Sodium sulfite (5.60 g)

  • Deionized water (10 ml for sulfite solution, 100 g for dilution)

  • Sodium carbonate

  • Water-acetone solvent mixture for recrystallization

  • Ice

Procedure:

  • Reaction Setup: Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a suitable reaction vessel.

  • Heating: Stir the reaction mixture at 120°C for 2 hours.[5][7]

  • Cooling and Addition: Cool the reaction to a temperature between 20°C and 25°C.[5][7]

  • Sulfite Addition: Slowly add a solution of 5.60 g of sodium sulfite dissolved in 10 ml of water dropwise to the reaction mixture while maintaining the temperature at 20°C to 25°C. Continue stirring at this temperature for 1 hour.[5][7]

  • Warming: Warm the reaction mixture to 80°C for 1 hour.[5][7]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture by adding 100 g of ice water.[5][7]

  • Precipitation: Adjust the pH of the mixture to approximately 2 using sodium carbonate. This will induce the precipitation of the solid product.[5][7]

  • Isolation: Allow the mixture to stand in a refrigerator to complete the precipitation. Collect the precipitate by filtration.[5][7]

  • Purification: Recrystallize the collected solid from a water-acetone solvent mixture to yield the final product.[5][7]

Expected Yield: 3.50 g of a light yellow crystalline product (62.1% yield).[5][7]

synthesis_workflow Start 2-Cyano-4-nitropyridine (5.00 g, 34 mmol) Step1 Stir at 120°C for 2 hours Start->Step1 Reagent1 90% H₂SO₄ (50 g) Reagent1->Step1 Step2 Cool to 20-25°C Step1->Step2 Step3 Stir for 1 hour at 20-25°C Step2->Step3 Reagent2 Na₂SO₃ solution (5.60 g in 10 ml H₂O) Reagent2->Step3 Step4 Warm to 80°C for 1 hour Step3->Step4 Step5 Cool to room temperature Step4->Step5 Workup1 Dilute with 100 g ice water Step5->Workup1 Workup2 Adjust pH to ~2 with Na₂CO₃ Workup1->Workup2 Isolation Filter precipitate Workup2->Isolation Purification Recrystallize from water-acetone Isolation->Purification Product This compound (3.50 g, 62.1% yield) Purification->Product

Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 4-Nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Nitropicolinic acid (also known as 4-nitropyridine-2-carboxylic acid) is a pyridine derivative with the chemical formula C₆H₄N₂O₄. As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis and coordination chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
COOH10 - 13Broad Singlet
Pyridine-H7.5 - 9.0Doublet, Doublet of Doublets

Note: The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-13 ppm range, though its exact position can be influenced by solvent and concentration.[1][2][3]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
COOH165 - 185
Pyridine-C120 - 160

Note: Carboxyl carbons generally resonate in the 165-185 ppm range.[2][4][5][6] Carbons in aromatic and heteroaromatic rings typically appear between 115-150 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1710C=O (Carboxylic Acid)Stretching
1600C=C, C=N (Pyridine Ring)Stretching
1585C=C, C=N (Pyridine Ring)Stretching
1535N-O (Nitro Group)Asymmetric Stretching

Data obtained from a KBr spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular weight of this compound is 168.11 g/mol .[9][10]

Table 4: Predicted Mass Spectrometry Data for this compound

Predicted m/zIonDescription
168[M]⁺Molecular Ion
151[M - OH]⁺Loss of a hydroxyl radical
123[M - COOH]⁺Loss of the carboxyl group
122[M - NO₂]⁺Loss of the nitro group

Note: This data is predictive and based on the compound's structure and common fragmentation patterns of similar molecules.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and its acidic proton is readily observable.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.[11]

  • ¹H NMR Acquisition:

    • Record the spectrum at a standard probe temperature (e.g., 25 °C).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

  • ¹³C NMR Acquisition:

    • Record the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

Mass Spectrometry Protocol (Electron Impact)
  • Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, often via a direct insertion probe which allows the sample to be heated and vaporized in a vacuum.

  • Ionization: In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) in what is known as Electron Impact (EI) ionization. This process removes an electron from the molecule to form a radical cation, the molecular ion [M]⁺.

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Workflow for Spectroscopic Analysis of an Organic Compound.

References

Navigating the Challenges of 4-Nitropicolinic Acid: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic Acid, a pyridine derivative, holds significant interest in medicinal chemistry and materials science due to its structural motifs. However, its successful application in these fields is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in various organic solvents. These parameters are critical for designing robust synthetic routes, developing effective purification strategies, formulating stable drug products, and predicting the compound's behavior in biological and environmental systems.

This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the solubility and stability of this compound in organic solvents. Recognizing the scarcity of direct quantitative data in publicly available literature, this document emphasizes predictive analysis based on structurally analogous compounds and furnishes detailed experimental protocols for researchers to generate the necessary data in their own laboratories.

Core Concepts: Solubility and Stability

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. Key factors include the polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular structure of both the solute and the solvent. The presence of both a carboxylic acid group, capable of hydrogen bonding, and a nitro group, which is a strong electron-withdrawing group, imparts a unique polarity to the this compound molecule.

The stability of this compound in solution refers to its resistance to chemical degradation over time. Potential degradation pathways for nitroaromatic compounds include reduction of the nitro group, decarboxylation, and reactions with the solvent itself, which can be influenced by factors such as temperature, light, and the presence of catalysts or impurities.

Solubility of this compound: A Predictive Approach

Qualitative Observations:

  • This compound has been noted to be recrystallized from a water-acetone mixture, indicating at least moderate solubility in this solvent system[1][2].

Comparative Solubility Data of Analogous Compounds:

To estimate the solubility of this compound, it is instructive to examine the solubility of structurally related molecules. The following table summarizes the solubility of picolinic acid (the parent compound), nicotinic acid (an isomer), and 3-methyl-4-nitrobenzoic acid.

SolventPicolinic Acid (g/kg solvent) @ ~293 K[3]Nicotinic Acid (mole fraction) @ 298.15 K3-Methyl-4-nitrobenzoic Acid (mole fraction) @ 298.15 K[4]
Water862.50.0123Low
Ethanol57.10.00410.0039
Acetonitrile17.00.00060.0028
Acetone-0.00280.0621
N,N-Dimethylformamide (DMF)--0.3015
Dimethyl Sulfoxide (DMSO)-0.0219-
Toluene--0.0118
Ethyl Acetate--0.0267
n-Butanol--0.0051

Inferences for this compound:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Based on the data for picolinic and nicotinic acids, this compound is expected to have moderate solubility in lower alcohols. The nitro group's electron-withdrawing nature may slightly decrease the pKa of the carboxylic acid, potentially influencing its interaction with protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): The high solubility of 3-methyl-4-nitrobenzoic acid in DMF and acetone suggests that this compound is also likely to be highly soluble in these solvents. The strong dipole-dipole interactions between the nitro and carbonyl groups of the solute and these solvents would facilitate dissolution. Acetonitrile is predicted to be a poorer solvent in comparison.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of this compound in nonpolar solvents is expected to be very low due to the significant mismatch in polarity.

Stability of this compound in Organic Solvents

Experimental data on the stability of this compound in organic solvents is scarce. However, the known chemistry of nitroaromatic compounds and carboxylic acids allows for an informed discussion of potential degradation pathways.

Potential Degradation Pathways:

  • Reduction of the Nitro Group: The nitro group can be susceptible to reduction to an amino group, particularly in the presence of reducing agents or under certain catalytic conditions. The stability would be solvent-dependent, with protic solvents potentially facilitating certain reduction mechanisms.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group could be a long-term stability concern, especially in nonpolar, high-boiling point solvents.

  • Solvent-Mediated Degradation: Reactive solvents or impurities within the solvent could lead to degradation. For example, transesterification could occur in alcoholic solvents under acidic or basic conditions.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the organic solvent in sealed vials.

  • Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

  • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Determine the mass of the collected filtrate.

  • Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the solubility in desired units (e.g., mg/mL, mol/L).

Protocol 2: Assessment of Chemical Stability by HPLC-UV

Objective: To evaluate the chemical stability of this compound in a selected organic solvent over time at a specific temperature.

Materials:

  • Stock solution of this compound in the organic solvent of interest at a known concentration.

  • Thermostatically controlled oven or incubator.

  • Light-protective storage containers (e.g., amber vials).

  • HPLC system as described in Protocol 1.

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Aliquot the solution into several amber vials and seal them.

  • Place the vials in a thermostatically controlled environment at the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for analysis.

  • Analyze the sample directly or after appropriate dilution by HPLC.

  • Quantify the peak area of this compound and monitor for the appearance of any new peaks, which would indicate degradation products.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the shelf-life or half-life.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Incubate in shaker bath at constant temperature B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_result Result A Prepare stock solution of This compound in solvent B Aliquot into amber vials A->B C Store at constant temperature B->C D Remove sample at t=0, t=1, t=2... C->D E Analyze by HPLC D->E F Quantify parent compound and detect degradants E->F G Determine degradation kinetics and half-life F->G

Caption: Workflow for assessing the chemical stability of this compound in solution.

Conclusion and Future Directions

The development of pharmaceuticals and advanced materials utilizing this compound necessitates a foundational understanding of its solubility and stability. This guide has synthesized the limited available information and provided a predictive framework based on analogous compounds. More importantly, it has outlined robust experimental protocols that will empower researchers to generate the specific, high-quality data required for their work.

It is imperative that the scientific community continues to investigate and publish fundamental physicochemical data for compounds of emerging interest like this compound. Such efforts will undoubtedly accelerate the pace of innovation and enable the translation of promising molecules from the laboratory to real-world applications.

References

A Technical Guide to 4-Nitropicolinic Acid: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Nitropicolinic Acid (CAS No. 13509-19-8), a key building block in the synthesis of novel pharmaceuticals and agrochemicals. This document details its commercial availability from various suppliers, outlines established synthesis protocols, and discusses analytical methodologies for its characterization.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically exceed 98%, with some vendors offering higher grades. The compound is also known by its synonyms: 4-Nitro-2-pyridinecarboxylic acid and 4-Nitropyridine-2-carboxylic acid.

A summary of prominent suppliers and their typical product specifications is provided in Table 1. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BiosynthFN10660-13509-19-8C6H4N2O4168.11
Hangzhou Leap Chem Co., Ltd.-98+%13509-19-8C6H4N2O4168.11
ChemicalBook-98%, 99%13509-19-8C6H4N2O4168.11
Tokyo Chemical Industry (TCI)N0589>98.0% (GC)13509-19-8C6H4N2O4168.11
SynblockPB10126NLT 98%13509-19-8C6H4N2O4168.11
BLD Pharm--13509-19-8C6H4N2O4168.11

Physicochemical Properties

A compilation of key physicochemical properties for this compound is presented in Table 2. These values are derived from various supplier data sheets and literature sources. It is important to note that some variation may exist between sources.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Melting Point153 °C, 157-158 °C (decomposes)--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted)384.9 ± 27.0 °C--INVALID-LINK--
Density (Predicted)1.57 g/cm³--INVALID-LINK--, --INVALID-LINK--
SolubilitySoluble in polar solvents--INVALID-LINK--
AppearanceWhite to pale yellow or orange to green powder/crystal--INVALID-LINK--, --INVALID-LINK--

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A common laboratory-scale synthesis involves the hydrolysis of 2-cyano-4-nitropyridine.

Experimental Protocol: Hydrolysis of 2-Cyano-4-nitropyridine[1]

This protocol describes the synthesis of this compound from 2-cyano-4-nitropyridine.

Materials:

  • 2-Cyano-4-nitropyridine

  • 90% Sulfuric acid

  • Sodium sulfite

  • Sodium carbonate

  • Ice

  • Water

  • Acetone

Procedure:

  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

  • Stir the reaction mixture at 120°C for 2 hours.

  • Cool the reaction to room temperature.

  • Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise at 20-25°C.

  • Continue stirring at this temperature for 1 hour.

  • Warm the reaction mixture to 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Dilute the mixture by adding 100 g of ice water.

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate.

  • Allow the solid to precipitate in a refrigerator.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a water-acetone solvent mixture to yield a light yellow crystalline product.

Expected Yield: Approximately 62.1%[1].

The synthesis workflow is visualized in the following diagram:

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2-Cyano-4-nitropyridine 2-Cyano-4-nitropyridine hydrolysis 1. Hydrolysis in 90% H₂SO₄ at 120°C 2. Quenching with Na₂SO₃ solution 3. Heating at 80°C 2-Cyano-4-nitropyridine->hydrolysis workup 1. Dilution with ice water 2. pH adjustment with Na₂CO₃ 3. Precipitation & Filtration hydrolysis->workup purification Recrystallization from Water/Acetone workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate characterization of this compound is essential for quality control and research applications. While specific, detailed analytical protocols are often proprietary to suppliers, general methods for related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and its isomers. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector. A general method for separating pyridinecarboxylic acid isomers, which can be adapted for this compound, involves a mixed-mode reversed-phase cation-exchange column.[2][3] The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH of the mobile phase.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In ¹H NMR, the acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), though this can be concentration and solvent-dependent. The aromatic protons will exhibit a characteristic splitting pattern. In ¹³C NMR, the carboxyl carbon is expected to resonate in the range of 165-185 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is generally required to increase volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or alkyl chloroformates. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification.

Biological Activity and Signaling Pathways

Current scientific literature primarily describes this compound as a synthetic intermediate.[4][5][6] There is no substantial evidence to suggest its direct involvement in biological signaling pathways. Its utility lies in its role as a precursor for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, yielding 4-aminopicolinic acid, a valuable scaffold in medicinal chemistry.[4]

The logical workflow for the utilization of this compound in drug discovery is depicted below:

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery & Development cluster_product Potential Outcome start This compound (Building Block) modification Functional Group Modification (e.g., Nitro Reduction) start->modification scaffolding Scaffold for Further Synthesis modification->scaffolding library Compound Library Generation scaffolding->library screening High-Throughput Screening library->screening lead_opt Lead Optimization screening->lead_opt api Active Pharmaceutical Ingredient (API) lead_opt->api

Caption: Role of this compound in drug discovery.

References

4-Nitropicolinic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid, a pyridine derivative featuring a nitro group at the 4-position and a carboxylic acid at the 2-position, is a pivotal building block in contemporary organic synthesis. The presence of these two functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a diverse array of complex molecules. The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound and its key derivatives is essential for their application in synthesis. The following tables summarize important quantitative data for this compound, its N-oxide, and its amino derivative.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound13509-19-8C₆H₄N₂O₄168.11157-158 (decomposes)[1]White to light yellow solid[1]
This compound N-OxideNot FoundC₆H₄N₂O₅184.11147-150[2]Pale yellow solid[2]
4-Aminopicolinic Acid100047-36-7C₆H₆N₂O₂138.12266-268[2]White solid[2]

Table 2: Spectroscopic Data

CompoundIR (KBr, cm⁻¹)¹H NMR (Solvent, MHz)¹³C NMR (Solvent, MHz)
This compound 1710 (C=O), 1600, 1585, 1535 (NO₂)[1]δ 8.82 (d, J=7.08 Hz, 1H), 8.66 (s, 1H), 8.49 (m, 1H) ((CD₃)₂SO, 300 MHz) for this compound N-Oxide[2]δ 159.6 (CO), 144.7 (Ar-C), 141.4 (Ar-C), 138.9 (Ar-CH), 122.9 (Ar-CH), 121.7 (Ar-CH) ((CD₃)₂SO, 75 MHz) for this compound N-Oxide[2]
4-Aminopicolinic Acid 3340-3275 (br, N-H), 3196-3081 (br, O-H), 1634 (s, C=O), 1391 (s)[2]δ 7.82 (s, 1H), 6.95 (s, 1H), 6.41 (s, 1H) (D₂O, 300 MHz)[2]Data not readily available in searched literature.

Note: Complete ¹H and ¹³C NMR data for this compound were not explicitly found in the searched literature. The data provided for the N-oxide derivative offers a close approximation of the expected spectral regions.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis of this compound via Hydrolysis of 2-Cyano-4-nitropyridine

One common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 2-cyano-4-nitropyridine.[1][3]

2-Cyano-4-nitropyridine 2-Cyano-4-nitropyridine This compound This compound 2-Cyano-4-nitropyridine->this compound H₂SO₄, H₂O, 120°C

Synthesis of this compound.
  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Heat the reaction mixture to 120°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise to the reaction mixture at a temperature of 20-25°C.

  • Continue stirring at this temperature for 1 hour.

  • Warm the reaction mixture to 80°C for 1 hour.

  • Cool the reaction to room temperature and pour it into 100 g of ice water.

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate.

  • Allow the mixture to stand in a refrigerator to induce precipitation.

  • Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to yield 3.50 g (62.1% yield) of this compound as a light yellow crystalline product.[1][3]

Synthesis of this compound N-Oxide and its Reduction to 4-Aminopicolinic Acid

A key transformation of this compound is its reduction to 4-aminopicolinic acid, a versatile intermediate for pharmaceuticals and agrochemicals.[2][4] This is often achieved via the N-oxide intermediate.

Picolinic Acid N-Oxide Picolinic Acid N-Oxide This compound N-Oxide This compound N-Oxide Picolinic Acid N-Oxide->this compound N-Oxide H₂SO₄, fuming HNO₃ 4-Aminopicolinic Acid 4-Aminopicolinic Acid This compound N-Oxide->4-Aminopicolinic Acid H₂, Pd/C, AcOH/Ac₂O

Synthesis of 4-Aminopicolinic Acid.
  • Add 10 g (71.94 mmol) of picolinic acid N-oxide to a mixture of 20 cm³ of concentrated sulfuric acid and 20 cm³ of fuming nitric acid.

  • Heat the mixture at 90°C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with sodium carbonate.

  • Store the solution in the freezer overnight.

  • Collect the resulting yellow precipitate by filtration and dry in vacuo to give 7.03 g (53% yield) of this compound N-oxide.[2]

  • Dissolve 6.80 g (36.96 mmol) of this compound N-oxide in 300 cm³ of warm glacial acetic acid and 13 cm³ of acetic anhydride.

  • Add 2.92 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

  • Filter the mixture through celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to afford 2.42 g (47% yield) of 4-aminopicolinic acid as a white solid.[2]

Applications in Organic Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a wide range of functional molecules.

Precursor to Bioactive Molecules

The reduction of this compound to 4-aminopicolinic acid opens up a plethora of synthetic possibilities. 4-Aminopicolinic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[4] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for diverse modifications to create compounds that can interact with specific biological targets.[4][5]

Agrochemicals

Derivatives of picolinic acid are prominent in the agrochemical industry. For instance, picolinic acid and its analogues are the structural basis for a class of synthetic auxin herbicides.[6] Furthermore, picolinamide fungicides, such as florylpicoxamid and metarylpicoxamid, are inspired by natural products and demonstrate the utility of the picolinic acid scaffold in developing new crop protection agents.[7][8] The derivatization of 4-aminopicolinic acid is a key strategy in the development of novel herbicides and pesticides with enhanced efficacy and selectivity.[4]

Ligands for Metal Complexes and Materials Science

The picolinic acid moiety is an excellent bidentate chelating agent for various metal ions, a property that is exploited in the development of coordination compounds.[9] Derivatives of 4-aminopicolinic acid have been synthesized and investigated as ligands for transition metals, with potential applications in catalysis and materials science.[2] The unique chemical properties of these derivatives also suggest potential for the synthesis of novel polymers and functional materials.[4] There is growing interest in using picolinic acid derivatives in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

Key Synthetic Transformations

Beyond the fundamental reduction of the nitro group, derivatives of this compound can undergo a variety of important synthetic transformations. One such reaction is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Sonogashira Coupling

The Sonogashira coupling typically involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in synthesizing complex molecular architectures from simpler precursors. For example, a 4-halopicolinic acid derivative, which can be synthesized from 4-aminopicolinic acid via diazotization followed by a Sandmeyer reaction, could be coupled with various alkynes to generate a library of substituted picolinic acids for drug discovery or materials science applications.

cluster_0 Synthesis of Precursor cluster_1 Sonogashira Coupling 4-Aminopicolinic Acid 4-Aminopicolinic Acid 4-Halopicolinic Acid Derivative 4-Halopicolinic Acid Derivative 4-Aminopicolinic Acid->4-Halopicolinic Acid Derivative 1. NaNO₂, H⁺ 2. CuX 4-Alkynylpicolinic Acid Derivative 4-Alkynylpicolinic Acid Derivative 4-Halopicolinic Acid Derivative->4-Alkynylpicolinic Acid Derivative Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base

Synthetic workflow for Sonogashira coupling.

This is a generalized protocol and would require optimization for a specific 4-halopicolinic acid derivative.

  • To a degassed solution of the 4-halopicolinic acid derivative (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base (e.g., triethylamine or diisopropylamine), if not used as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynylpicolinic acid derivative.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its rich chemistry, primarily centered around the reactivity of the nitro and carboxylic acid functionalities, provides access to a wide range of more complex and functionalized molecules. The straightforward conversion to 4-aminopicolinic acid is a gateway to the synthesis of novel compounds with significant potential in the pharmaceutical and agrochemical industries. Furthermore, its utility as a scaffold for the development of new ligands and materials underscores its continued importance in modern chemical research. The detailed synthetic protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers leveraging the synthetic potential of this compound.

References

The Evolving Role of 4-Nitropicolinic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropicolinic acid, a substituted pyridine carboxylic acid, has traditionally been recognized as a valuable synthetic intermediate in the preparation of more complex molecules. However, emerging research is beginning to shed light on the latent potential of its derivatives as bioactive agents. This technical guide provides an in-depth analysis of the current and potential applications of this compound in medicinal chemistry. It consolidates key synthetic pathways, presents quantitative biological activity data for its derivatives, and visualizes associated signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Picolinic acid and its derivatives have a rich history in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group at the 4-position of the picolinic acid scaffold significantly alters its electronic properties, enhancing its reactivity and potential for biological interactions.[1] While primarily utilized as a precursor for agrochemicals and a key building block for functionalized picolinic acids, such as 4-aminopicolinic acid, the inherent bioactivity of the nitropyridine scaffold itself is an area of growing interest.[1][2] This guide explores the multifaceted role of this compound, transitioning from a simple intermediate to a scaffold with potential therapeutic relevance.

Synthetic Utility and Key Transformations

The primary role of this compound in medicinal chemistry is as a versatile starting material for the synthesis of a variety of substituted picolinic acid derivatives. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and the reduction of the nitro group to an amine provides a key functional handle for further molecular elaboration.[1]

Synthesis of 4-Aminopicolinic Acid

A pivotal application of this compound is its conversion to 4-aminopicolinic acid, a crucial intermediate for many biologically active compounds.[1] The most common method for this transformation is the reduction of the nitro group, often through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound N-Oxide to 4-Aminopicolinic Acid [3]

  • Materials:

    • This compound N-Oxide (6.80 g, 36.96 mmol)

    • Glacial Acetic Acid (300 cm³)

    • Acetic Anhydride (13 cm³)

    • 10% Palladium on Carbon (Pd/C) (2.92 g)

    • Hydrogen gas

  • Procedure:

    • Dissolve this compound N-Oxide in warm glacial acetic acid and acetic anhydride with warming.

    • Add the Pd/C catalyst to the solution.

    • Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

    • Filter the mixture through Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to afford 4-aminopicolinic acid.

    • Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to yield a white solid.

  • Yield: 47%

  • Melting Point: 266-268 °C

G Workflow for the Synthesis of 4-Aminopicolinic Acid cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound N-Oxide This compound N-Oxide Dissolution Dissolve in Glacial Acetic Acid & Acetic Anhydride This compound N-Oxide->Dissolution Step 1 Catalysis Add 10% Pd/C Stir under H2 (60 psi) for 48h at RT Dissolution->Catalysis Step 2 Filtration Filter through Celite Catalysis->Filtration Step 3 Concentration Remove solvent under reduced pressure Filtration->Concentration Step 4 Recrystallization Recrystallize from Water/Ethanol Concentration->Recrystallization Step 5 4-Aminopicolinic Acid 4-Aminopicolinic Acid Recrystallization->4-Aminopicolinic Acid Final Product G Proposed Signaling Pathway for a this compound Derivative Compound_46 4-(4-aminophenoxy)picolinamide Derivative cMet c-Met Kinase Compound_46->cMet Inhibition CellCycleArrest G0/G1 Cell Cycle Arrest Compound_46->CellCycleArrest Induces Apoptosis Apoptosis Compound_46->Apoptosis Induces Proliferation Cell Proliferation cMet->Proliferation Promotes Survival Cell Survival cMet->Survival Promotes

References

The Synthetic Potential of 4-Nitropicolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid, a pyridine derivative featuring a nitro group at the 4-position and a carboxylic acid at the 2-position, serves as a versatile scaffold in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for various chemical transformations.[1] This, coupled with the reactive carboxylic acid handle, makes this compound a valuable starting material for the synthesis of a diverse array of functionalized heterocyclic compounds.[1][2] Its derivatives have garnered considerable interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[3][4] This in-depth technical guide explores the synthesis, chemical reactivity, and synthetic potential of this compound and its derivatives, providing detailed experimental protocols and a summary of their biological significance.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13509-19-8[5]
Molecular Formula C₆H₄N₂O₄[5]
Molecular Weight 168.11 g/mol [5]
Appearance White to pale yellow crystalline solid[6]
Melting Point 157-158 °C (with decomposition)[7][8]
Solubility Soluble in polar solvents[6]

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through several routes, primarily involving the nitration of a picolinic acid precursor or the hydrolysis of a nitrile derivative.

Nitration of Picolinic Acid N-Oxide

A common and effective method for the synthesis of this compound is the nitration of picolinic acid N-oxide. The N-oxide group directs the nitration to the 4-position of the pyridine ring.

Synthesis_of_4_Nitropicolinic_Acid_N_Oxide Picolinic_acid_N_oxide Picolinic Acid N-Oxide 4_Nitropicolinic_acid_N_oxide This compound N-Oxide Picolinic_acid_N_oxide->4_Nitropicolinic_acid_N_oxide 120-130 °C, 2.5 h Nitrating_mixture H₂SO₄, fuming HNO₃ Nitrating_mixture->4_Nitropicolinic_acid_N_oxide

Caption: Synthesis of this compound N-Oxide via nitration.

  • In a flask, dissolve picolinic acid N-oxide (10 g, 71.94 mmol) in a pre-cooled mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³), ensuring the temperature is maintained below 10 °C.

  • Heat the resulting clear mixture at 120-130 °C for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound N-oxide.

Hydrolysis of 2-Cyano-4-nitropyridine

An alternative route to this compound involves the acid-catalyzed hydrolysis of 2-cyano-4-nitropyridine.

Hydrolysis_of_2_Cyano_4_nitropyridine 2_Cyano_4_nitropyridine 2-Cyano-4-nitropyridine Intermediate Intermediate 2_Cyano_4_nitropyridine->Intermediate 120 °C, 2 h H2SO4 90% H₂SO₄ H2SO4->Intermediate 4_Nitropicolinic_acid This compound Intermediate->4_Nitropicolinic_acid 1. 20-25 °C, 1 h 2. 80 °C, 1 h Na2SO3 Na₂SO₃, H₂O Na2SO3->4_Nitropicolinic_acid

Caption: Synthesis of this compound via hydrolysis.

  • Dissolve 2-cyano-4-nitropyridine (5.00 g, 34 mmol) in 50 g of 90% sulfuric acid in a flask equipped with a stirrer.

  • Heat the reaction mixture to 120 °C and stir for 2 hours.

  • Cool the mixture to 20-25 °C.

  • Slowly add a solution of sodium sulfite (5.60 g) in 10 ml of water dropwise, maintaining the temperature at 20-25 °C.

  • Continue stirring at this temperature for 1 hour.

  • Warm the reaction mixture to 80 °C for 1 hour.

  • Cool the reaction to room temperature and pour it into 100 g of ice water.

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate.

  • Allow the mixture to stand in a refrigerator to induce precipitation.

  • Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to yield light yellow crystals of this compound (Yield: 62.1%).[7][8]

Key Synthetic Transformations and Derivatives

The dual functionality of this compound allows for a wide range of synthetic modifications, leading to a variety of derivatives with significant potential in drug discovery and materials science.

Reduction of the Nitro Group: Synthesis of 4-Aminopicolinic Acid

The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-aminopicolinic acid, a key building block for many biologically active molecules.[2] Catalytic hydrogenation is a commonly employed method for this conversion.

Reduction_of_4_Nitropicolinic_Acid_N_Oxide 4_Nitropicolinic_acid_N_oxide This compound N-Oxide 4_Aminopicolinic_acid 4-Aminopicolinic Acid 4_Nitropicolinic_acid_N_oxide->4_Aminopicolinic_acid Room temp, 48 h H2_PdC H₂ (60 psi), Pd/C H2_PdC->4_Aminopicolinic_acid Solvent AcOH/Ac₂O Solvent->4_Aminopicolinic_acid

Caption: Reduction of this compound N-Oxide.

  • Dissolve this compound N-oxide (6.80 g, 36.96 mmol) in warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³).

  • Add 10% Pd/C catalyst (2.92 g) to the solution.

  • Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

  • Filter the mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to obtain 4-aminopicolinic acid as a white solid (Yield: 47%).[2]

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters, amides, and other derivatives using standard organic chemistry protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

  • Acyl Chloride Formation: Gently reflux a suspension of this compound in thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitropicolinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and add the desired amine (e.g., ammonia, a primary or secondary amine) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (if the starting amine is basic), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. While the 2-position is occupied by the carboxylic acid, the 3- and 5-positions are potential sites for substitution, although this can be challenging. A more common strategy involves derivatizing the 4-amino group (obtained from reduction of the nitro group) via reactions like the Sandmeyer reaction to introduce a variety of substituents.[9][10]

SNAr_Sandmeyer cluster_0 Diazotization cluster_1 Sandmeyer Reaction 4_Aminopicolinic_acid 4-Aminopicolinic Acid Diazonium_salt Diazonium Salt Intermediate 4_Aminopicolinic_acid->Diazonium_salt NaNO2_HCl NaNO₂, HCl 0-5 °C NaNO2_HCl->Diazonium_salt 4_Substituted_picolinic_acid 4-Halogenated/Cyanated Picolinic Acid Diazonium_salt->4_Substituted_picolinic_acid CuX CuX (X = Cl, Br, CN) CuX->4_Substituted_picolinic_acid

Caption: Synthetic utility of 4-aminopicolinic acid via the Sandmeyer reaction.

Biological Activity and Synthetic Potential

Derivatives of this compound have demonstrated a broad range of biological activities, making them attractive scaffolds for drug discovery programs.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of picolinic acid derivatives against various cancer cell lines. The substitution pattern on the pyridine ring and the nature of the substituents play a crucial role in determining the anticancer potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative (V-7)Arabidopsis thaliana root growth~0.02 (vs. ~0.9 for halauxifen-methyl)[11]
4,6-diaryl pyrimidone derivative (SK-25)Ehrlich Ascites Carcinoma (in vivo)91.56% growth inhibition at 20 mg/kg
2,4,6-trisubstituted pyridine derivative (14n)Mutant Isocitrate Dehydrogenase 2 (IDH2)0.0546[12]
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. This compound derivatives have been investigated for their potential as antibacterial and antifungal compounds.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Norfloxacin derivative (B30)E. coli0.04[13]
Ciprofloxacin derivative (B31)E. coli0.04[13]
Pyridinium oxazolidinone derivative (4i)E. faecalis4[14]
Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[15] Research in this area focuses on modifying the picolinic acid scaffold to enhance efficacy and broaden the weed control spectrum.

Compound/DerivativeWeed SpeciesActivityReference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8)Broadleaf weeds> Picloram at 300 g/ha[11][16]
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsAmaranthus retroflexus100% inhibition at 250 g/ha (for 10 compounds)[17]

Experimental Workflows and Signaling Pathways

The development of this compound derivatives as therapeutic agents involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation cluster_preclinical Preclinical Development Start This compound Derivatization Chemical Modification (Esterification, Amidation, SNAr, etc.) Start->Derivatization Library Library of Derivatives Derivatization->Library Purification Purification (Chromatography, Recrystallization) Library->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In vitro Screening (e.g., Cytotoxicity, Antimicrobial assays) Characterization->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the development of this compound derivatives.

The precise signaling pathways through which these derivatives exert their biological effects are diverse and depend on the specific structural modifications. For instance, as synthetic auxin herbicides, certain picolinate derivatives interact with auxin-signaling F-box (AFB) proteins, leading to the degradation of transcriptional repressors and subsequent disruption of normal plant growth.[11][16] In cancer, nitropyridine derivatives have been shown to inhibit various kinases and other enzymes crucial for cell proliferation and survival.[3][12]

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique electronic and structural features provide a robust platform for the generation of diverse molecular architectures. The demonstrated anticancer, antimicrobial, and herbicidal activities of its derivatives highlight the significant potential of this scaffold in the development of novel therapeutic agents and agrochemicals. The synthetic routes and experimental protocols detailed in this guide offer a practical framework for researchers to explore the rich chemistry of this compound and unlock the full potential of its derivatives. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective chemical entities for a range of applications.

References

Theoretical Calculations on the Electronic Properties of 4-Nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of 4-Nitropicolinic Acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] The insights presented here are derived from theoretical calculations, offering a foundational understanding of the molecule's structure, reactivity, and potential interactions. This document summarizes key quantitative data, outlines the computational methodologies employed, and visualizes the relationships governing its electronic behavior.

Introduction

This compound, a derivative of picolinic acid, is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a nitro group at the 4-position.[3] This substitution pattern creates a molecule with a unique electronic landscape, where the electron-withdrawing nature of the nitro group significantly influences the aromatic system.[3] Understanding these electronic properties is crucial for predicting the molecule's behavior in various chemical and biological systems, including its potential as a precursor for biologically active molecules and its role in coordination chemistry.[1][2] This guide delves into the theoretical calculations that elucidate these properties, providing a framework for further research and development.

Theoretical and Computational Methodologies

The electronic properties of this compound were investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT).[4] This approach provides a robust framework for analyzing molecular structures and electronic characteristics.

Computational Details

The geometry of the this compound molecule was optimized without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of Hartree-Fock theory and DFT. A 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electron distribution, particularly for the anionic and lone-pair regions of the molecule. All calculations were carried out using the Gaussian suite of programs.

Analysis Methods
  • Molecular Geometry: The optimized molecular structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

  • Vibrational Analysis: Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule.[5][6] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[5]

  • Mulliken and Natural Bond Orbital (NBO) Population Analysis: These analyses provide insights into the charge distribution within the molecule by assigning partial charges to each atom.[7] While Mulliken charges are computationally simple, NBO charges are generally considered more reliable and less dependent on the basis set used.[8][9][10]

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1. The planarity of the pyridine ring is a key structural feature, with the carboxylic acid and nitro groups attached. The bond lengths and angles are influenced by the electronic effects of the substituents.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.395C2-C3-C4119.5
C3-C41.390C3-C4-C5118.9
C4-C51.388C4-C5-N1120.1
C5-N11.339C5-N1-C6117.8
N1-C61.342N1-C6-C2123.5
C6-C21.398C6-C2-C3120.2
C2-C71.510C3-C2-C7118.7
C7-O11.215C6-C2-C7121.1
C7-O21.350C2-C7-O1125.4
C4-N21.480C2-C7-O2111.8
N2-O31.225O1-C7-O2122.8
N2-O41.225C3-C4-N2119.3
C5-C4-N2119.2
C4-N2-O3117.9
C4-N2-O4117.9
O3-N2-O4124.2
Electronic Properties

The key electronic properties, including the energies of the frontier molecular orbitals and global reactivity descriptors, are summarized in Table 2. The HOMO-LUMO energy gap is a significant indicator of the molecule's reactivity.

Table 2: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy (EHOMO)-7.852
LUMO Energy (ELUMO)-3.981
HOMO-LUMO Gap (ΔE)3.871
Ionization Potential (I)7.852
Electron Affinity (A)3.981
Electronegativity (χ)5.917
Chemical Hardness (η)1.936
Chemical Softness (S)0.517
Electrophilicity Index (ω)9.065
Atomic Charges

The calculated Mulliken and NBO charges on the atoms of this compound are presented in Table 3. The charge distribution highlights the electron-withdrawing effect of the nitro group and the carboxylic acid group, leading to a significant polarization of the molecule.

Table 3: Mulliken and NBO Atomic Charges of this compound

AtomMulliken Charge (e)NBO Charge (e)
N1-0.158-0.521
C20.2110.289
C3-0.102-0.215
C40.1890.355
C5-0.098-0.233
C60.0510.157
C70.4520.812
O1-0.389-0.654
O2-0.415-0.701
H(O2)0.2810.489
N20.5110.598
O3-0.325-0.411
O4-0.327-0.411
H30.1120.221
H50.1090.225
H60.1030.218

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Computational Workflow

G cluster_input Input cluster_calculation DFT Calculation (Gaussian) cluster_output Output & Analysis mol_structure Initial Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pop_anal Population Analysis (Mulliken, NBO) geom_opt->pop_anal fmo_calc FMO Analysis (HOMO, LUMO) geom_opt->fmo_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq charges Atomic Charges pop_anal->charges electronic_prop Electronic Properties (HOMO-LUMO Gap, etc.) fmo_calc->electronic_prop mep Molecular Electrostatic Potential Map electronic_prop->mep

Caption: Workflow for the theoretical calculation of electronic properties.

Conclusion

The theoretical calculations presented in this guide provide a comprehensive overview of the electronic properties of this compound. The optimized geometry, frontier molecular orbital analysis, and atomic charge distribution collectively indicate a molecule with significant electronic polarization and a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. These findings offer a valuable theoretical foundation for researchers in drug development and materials science, enabling more informed decisions in the design of novel compounds and materials based on the this compound scaffold. Further experimental validation of these theoretical predictions is encouraged to fully elucidate the potential of this versatile molecule.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 4-Aminopicolinic Acid from 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-aminopicolinic acid, a versatile building block in pharmaceutical and agrochemical research.[1] The synthesis is achieved through the catalytic hydrogenation of 4-nitropicolinic acid. This method offers a reliable route to obtain the desired product with a moderate yield. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

4-Aminopicolinic acid is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its dual functionality, featuring both an amino group and a carboxylic acid on a pyridine ring, makes it a valuable precursor for creating complex molecular architectures.[1] The reduction of the nitro group in this compound is a common and effective strategy for its preparation. This protocol details a robust method for this transformation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Reaction Scheme

The overall reaction for the synthesis of 4-aminopicolinic acid from this compound is depicted below:

This compound → 4-Aminopicolinic Acid

This transformation is a reduction of a nitro group to an amine. While the detailed literature procedure starts from the corresponding N-oxide, the conditions are suitable for the direct reduction of this compound.[2]

Experimental Protocol

This protocol is adapted from a literature procedure for the reduction of the analogous this compound N-oxide.[2]

3.1. Materials and Equipment

  • Reactant: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvents: Glacial Acetic Acid, Acetic Anhydride, Ethanol, Deionized Water

  • Reagents for Workup: Celite

  • Glassware: High-pressure reaction vessel (e.g., Parr hydrogenator), Buchner funnel, round-bottom flasks, recrystallization dish

  • Equipment: Magnetic stirrer with hotplate, vacuum filtration apparatus, rotary evaporator, melting point apparatus, analytical balance, hydrogenation apparatus.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (e.g., 6.80 g, 36.96 mmol, based on the N-oxide molar equivalent) in warm glacial acetic acid (300 cm³).[2] To this solution, add acetic anhydride (13 cm³).[2]

  • Addition of Catalyst: Carefully add 10% Pd/C (e.g., 2.92 g) to the reaction mixture.[2]

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 60 psi.[2]

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours.[2]

  • Workup - Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas from the vessel. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid and acetic anhydride.[2]

  • Purification - Recrystallization: Recrystallize the crude 4-aminopicolinic acid from a hot mixture of water and ethanol (1:6 v/v) to yield a white solid.[2]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 4-Aminopicolinic Acid

ParameterValueReference
Starting MaterialThis compound (by analogy)[2]
Catalyst10% Pd/C[2]
Hydrogen Pressure60 psi[2]
Reaction Time48 hours[2]
Reaction TemperatureRoom Temperature[2]
Yield47% (for the analogous N-oxide reduction)[2]
Melting Point266-268 °C[2]
Recrystallization SolventWater/Ethanol (1:6 v/v)[2]

Table 2: Spectroscopic Data for 4-Aminopicolinic Acid

TechniqueDataReference
IR (KBr)νmax (cm⁻¹): 3340-3275 (br), 3196-3081 (br), 1634 (s), 1391 (s)[2]
¹H NMR(D₂O, 300 MHz, ppm): δ 7.82 (1H, s, ArCH), 6.95 (1H, s, ArCH), 6.41 (1H, s, ArCH)[2]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of 4-Aminopicolinic Acid

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_start Starting Materials cluster_end Final Product A Dissolve this compound in Acetic Acid/Acetic Anhydride B Add Pd/C Catalyst A->B C Hydrogenate at 60 psi (48h, Room Temp) B->C D Filter through Celite C->D E Remove Solvent (Rotary Evaporation) D->E F Recrystallize from Water/Ethanol E->F G Dry Final Product F->G End 4-Aminopicolinic Acid G->End Start This compound, Pd/C, Solvents Start->A

Caption: Workflow for the synthesis of 4-aminopicolinic acid.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry and in the presence of air. The filtration should be done while the catalyst is still wet.

  • Hydrogen gas is highly flammable. The hydrogenation reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acetic acid and acetic anhydride are corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The described protocol for the catalytic hydrogenation of this compound provides a reliable method for the synthesis of 4-aminopicolinic acid. The procedure is straightforward and utilizes common laboratory equipment and reagents. The moderate yield and well-defined purification steps make this a practical approach for obtaining this valuable chemical intermediate for research and development purposes.

References

Application Notes and Protocols for 4-Nitropicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Nitropicolinic Acid as a versatile ligand in coordination chemistry. The document details its synthesis, the preparation of its metal complexes, and its potential applications, particularly in the development of therapeutic agents. The protocols provided are based on established methodologies for analogous picolinic acid derivatives and offer a solid foundation for further research and development.

Introduction to this compound as a Ligand

This compound, a derivative of pyridine-2-carboxylic acid, is a compelling ligand for the synthesis of coordination complexes. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, thereby affecting the coordination behavior and the properties of the resulting metal complexes. Its structure allows it to act as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of stable five-membered rings, a key feature in the design of novel metal-based compounds with potential applications in catalysis, materials science, and medicinal chemistry.

The introduction of the nitro group can enhance the biological activity of the coordination complexes, making them promising candidates for antimicrobial and anticancer drugs. Research into analogous nitro-containing ligands has demonstrated their potential to overcome drug resistance and offer novel mechanisms of action.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of 2-cyano-4-nitropyridine.

Protocol: Synthesis of this compound [1]

  • Materials:

    • 2-cyano-4-nitropyridine

    • 90% Sulfuric acid

    • Sodium sulfite

    • Sodium carbonate

    • Ice

    • Water

    • Acetone

  • Procedure:

    • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

    • Stir the reaction mixture at 120°C for 2 hours.

    • Cool the reaction to room temperature.

    • Slowly add a solution of 5.60 g of sodium sulfite dissolved in 10 ml of water dropwise at 20-25°C.

    • Continue stirring at the same temperature for 1 hour.

    • Warm the reaction mixture to 80°C for 1 hour.

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture by adding 100 g of ice water.

    • Adjust the pH of the mixture to approximately 2 with sodium carbonate.

    • Allow the mixture to stand in a refrigerator to induce precipitation.

    • Collect the precipitate by filtration.

    • Recrystallize the product from a water-acetone solvent mixture to yield a light yellow crystalline product.

Expected Yield: Approximately 62.1%[1]. Melting Point: 157-158°C (with decomposition)[1].

Synthesis of Metal Complexes with this compound

The following is a general protocol for the synthesis of transition metal complexes with this compound, adapted from procedures for analogous picolinic acid derivatives. The molar ratio of metal salt to ligand may need to be optimized for specific complexes.

Protocol: General Synthesis of Transition Metal Complexes

  • Materials:

    • This compound

    • Ethanol

    • Selected transition metal salt (e.g., Cu(II) acetate, Ni(II) acetate, Co(II) acetate)

  • Procedure:

    • Dissolve the desired amount of this compound in ethanol.

    • In a separate flask, dissolve the transition metal salt in ethanol. The molar ratio is typically 2:1 (ligand:metal).

    • Add the ethanolic solution of the metal salt to the solution of this compound.

    • Reflux the reaction mixture for several hours (typically 2-4 hours).

    • Allow the solution to cool to room temperature to facilitate the precipitation of the complex.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Applications in Drug Development

Metal complexes of nitro-substituted picolinic acids have shown significant promise as therapeutic agents, particularly in oncology and infectious diseases.

Coordination complexes of ligands structurally similar to this compound, such as 5-nitropicolinic acid, have demonstrated notable anticancer activity. The mechanism of action is often attributed to the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis.

Quantitative Anticancer Activity Data (for analogous 5-Nitropicolinic Acid complexes)

CompoundCell LineIC50 (µg/mL)Reference
[Cd(5-npic)2]nB16-F1026.94[2]
[Co(5-npic)2(H2O)2]B16-F1045.10[2]

Note: Data for 5-nitropicolinic acid (5-npic) complexes are presented as a proxy due to the lack of specific data for this compound complexes.

Plausible Signaling Pathway for Anticancer Activity

The diagram below illustrates a potential mechanism by which metal complexes of this compound may induce apoptosis in cancer cells through the generation of ROS.

anticancer_pathway cluster_cell Cancer Cell Complex This compound Metal Complex ROS Increased ROS (Reactive Oxygen Species) Complex->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria Causes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Caption: Proposed apoptotic pathway induced by this compound metal complexes.

The chelation of metal ions with ligands like this compound can enhance their antimicrobial properties. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential cellular processes.

Quantitative Antimicrobial Activity Data (for analogous nitro-containing ligand complexes)

ComplexMicroorganismMIC (µg/L)Reference
[Cu(4-Cl-3-NB)(o-PDA)]ClStaphylococcus aureus39[3]
[Cu(4-Cl-3-NB)(o-PDA)]ClEnterococcus faecalis39[3]

Note: Data for complexes with 4-chloro-3-nitrobenzoic acid (4-Cl-3-NB) are presented as a proxy.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for assessing the antimicrobial activity of newly synthesized this compound metal complexes.

antimicrobial_workflow Start Synthesized This compound Metal Complex Preparation Prepare Stock Solutions of Complex in DMSO Start->Preparation DiscDiffusion Disc Diffusion Assay (Qualitative Screening) Preparation->DiscDiffusion Inoculation Inoculate Agar Plates with Microbial Strains Inoculation->DiscDiffusion MIC Broth Microdilution Assay (Quantitative MIC Determination) Inoculation->MIC DiscDiffusion->MIC For active compounds Results Measure Zones of Inhibition and Determine MIC Values MIC->Results

Caption: Workflow for antimicrobial activity screening of metal complexes.

Characterization of Metal Complexes

A suite of analytical techniques is essential for the comprehensive characterization of this compound metal complexes.

Table of Characterization Techniques

TechniqueInformation Provided
Infrared (IR) Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyridine ring functional groups.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR can be used to characterize diamagnetic complexes, confirming the structure of the ligand framework upon coordination.
Elemental Analysis Determines the elemental composition (C, H, N) of the complex, which is crucial for verifying its empirical formula.
X-ray Crystallography Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.
Mass Spectrometry Confirms the molecular weight of the complex.
Magnetic Susceptibility Determines the magnetic properties of paramagnetic complexes, providing insight into the number of unpaired electrons and the electronic configuration of the metal ion.

Logical Relationship of Characterization Data

The following diagram illustrates how different characterization techniques provide complementary information to fully elucidate the structure and properties of a this compound metal complex.

characterization_logic Complex This compound Metal Complex Elemental Elemental Analysis (C, H, N) Complex->Elemental MassSpec Mass Spectrometry (Molecular Weight) Complex->MassSpec IR IR Spectroscopy (Coordination Sites) Complex->IR UVVis UV-Vis Spectroscopy (Electronic Structure) Complex->UVVis Xray X-ray Crystallography (3D Structure) Complex->Xray Structure Elucidated Structure and Properties Elemental->Structure MassSpec->Structure IR->Structure UVVis->Structure Xray->Structure

References

Application Notes and Protocols for the Nitration of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto the picolinic acid framework can profoundly modify its electronic properties, reactivity, and biological activity, making nitrated picolinic acid derivatives valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. This document provides detailed experimental procedures for the nitration of picolinic acid derivatives, guidance on product characterization, and a summary of relevant quantitative data.

Data Presentation

The following table summarizes key quantitative data for selected nitration reactions of picolinic acid derivatives. Due to the challenging nature of direct nitration on the electron-deficient pyridine ring of picolinic acid, methods often involve the activation of the ring, for instance, through N-oxidation.

Starting MaterialProductNitrating AgentReaction ConditionsYield (%)Melting Point (°C)
Picolinic acid N-oxide4-Nitropicolinic acid N-oxideFuming HNO₃ / H₂SO₄120-130 °C, 2.5 h53%147-150
2-Cyano-4-nitropyridineThis compound90% H₂SO₄, then H₂O120 °C, 2 h62.1%157-158
6-Methyl-5-nitropicolinic acid----126

Experimental Protocols

Protocol 1: Nitration of Picolinic Acid N-Oxide

This protocol details the synthesis of this compound N-oxide from picolinic acid N-oxide. The N-oxide group activates the pyridine ring, facilitating electrophilic nitration at the 4-position.

Materials:

  • Picolinic acid N-oxide

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a pre-cooled mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³).

  • Slowly add picolinic acid N-oxide (10 g, 71.94 mmol) to the pre-cooled acid mixture while maintaining the temperature below 10 °C.

  • Once the addition is complete, heat the resulting clear mixture to 120-130 °C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature and then store it in a freezer overnight.

  • A yellow precipitate will form. Collect the precipitate by filtration.

  • Dry the collected solid in vacuo to yield this compound N-oxide as a pale yellow solid.[1]

Expected Yield: 53%[1]

Characterization:

  • Melting Point: 147-150 °C[1]

Protocol 2: Synthesis of this compound via Hydrolysis of 2-Cyano-4-nitropyridine

This protocol describes the synthesis of this compound through the hydrolysis of 2-cyano-4-nitropyridine. This method provides an alternative route to a nitrated picolinic acid derivative.

Materials:

  • 2-Cyano-4-nitropyridine

  • 90% Sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Sodium carbonate (Na₂CO₃)

  • Ice water

  • Acetone

Procedure:

  • Dissolve 2-cyano-4-nitropyridine (5.00 g, 34 mmol) in 90% sulfuric acid (50 g) in a suitable reaction flask.

  • Stir the reaction mixture at 120 °C for 2 hours.

  • Cool the reaction to 20-25 °C and slowly add a solution of sodium sulfite (5.60 g) in water (10 ml) dropwise.

  • Continue stirring at this temperature for 1 hour, then warm the mixture to 80 °C for 1 hour.

  • Cool the reaction to room temperature and dilute by adding 100 g of ice water.

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate.

  • Allow the mixture to stand in a refrigerator to induce precipitation.

  • Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to obtain this compound as a light yellow crystalline product.[2]

Expected Yield: 62.1%[2]

Characterization:

  • Melting Point: 157-158 °C (with decomposition)[2]

  • Infrared (KBr) spectroscopy shows characteristic absorption peaks at 1710, 1600, 1585, and 1535 cm⁻¹.[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the nitration of a picolinic acid derivative.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start reagents Prepare Nitrating Mixture (e.g., H₂SO₄ + HNO₃) start->reagents substrate Prepare Picolinic Acid Derivative Solution/Suspension start->substrate mix Combine Reactants (Controlled Temperature) reagents->mix Add slowly substrate->mix react Heat Reaction Mixture (e.g., 120-130°C) mix->react quench Quench Reaction (e.g., Pour onto Ice) react->quench precipitate Precipitation/ Crystallization quench->precipitate filter Filter Product precipitate->filter dry Dry Product filter->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

General workflow for the nitration of a picolinic acid derivative.

References

Application of 4-Nitropicolinic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid is a versatile pyridine-based building block that holds significant potential in the synthesis of diverse heterocyclic compounds. Its value lies in the strategic placement of the nitro and carboxylic acid functionalities on the pyridine ring. The electron-withdrawing nature of the nitro group influences the reactivity of the scaffold, while both the nitro and carboxylic acid groups serve as key handles for subsequent chemical transformations and cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of valuable heterocyclic systems, particularly focusing on its conversion to 4-aminopicolinic acid and subsequent cyclization to form fused pyrimidine derivatives. These heterocycles are of great interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1][2]

Core Application: A Gateway to Fused Pyridine Heterocycles

The primary application of this compound in heterocyclic synthesis is its role as a stable precursor to 4-aminopicolinic acid. The reduction of the nitro group to an amino group transforms the electronic properties of the pyridine ring and introduces a nucleophilic center ortho to the carboxylic acid. This ortho-amino acid arrangement is a classic and powerful synthon for the construction of a variety of fused heterocyclic systems.

The general workflow for utilizing this compound in the synthesis of fused heterocyclic compounds is depicted below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization 4-Nitropicolinic_Acid This compound 4-Aminopicolinic_Acid 4-Aminopicolinic Acid 4-Nitropicolinic_Acid->4-Aminopicolinic_Acid Reduction (e.g., Catalytic Hydrogenation) Fused_Heterocycles Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidinones) 4-Aminopicolinic_Acid->Fused_Heterocycles Reagents Cyclizing Reagents (e.g., Urea, Formamide, Isothiocyanates) Reagents->Fused_Heterocycles

Caption: General workflow for the application of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminopicolinic Acid from this compound N-Oxide

This protocol details the reduction of this compound N-oxide, a common precursor to this compound, to 4-aminopicolinic acid via catalytic hydrogenation. This transformation is a critical first step in leveraging this compound for the synthesis of more complex heterocyclic structures.[3]

Reaction Scheme:

Materials:

  • This compound N-Oxide

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound N-Oxide (6.80 g, 36.96 mmol) in warm glacial acetic acid (300 cm³).

  • Add acetic anhydride (13 cm³) to the solution.

  • Carefully add 10% Pd/C (2.92 g) to the reaction mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 60 psi.

  • Stir the mixture vigorously at room temperature for 48 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 4-aminopicolinic acid.

  • Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v) to obtain pure 4-aminopicolinic acid as a white solid.

Quantitative Data:

ProductStarting MaterialYieldMelting Point
4-Aminopicolinic AcidThis compound N-Oxide47%266-268 °C

Table based on data from Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.[3]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one from 4-Aminopicolinic Acid

This protocol describes a general method for the synthesis of a fused pyrimidinone ring system starting from 4-aminopicolinic acid. The reaction of an ortho-amino aromatic acid with urea is a classic method for the formation of such heterocycles. While a specific protocol for 4-aminopicolinic acid is not detailed in the search results, this procedure is based on established synthetic strategies for analogous compounds.[4]

Reaction Scheme:

Materials:

  • 4-Aminopicolinic Acid

  • Urea

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Condenser

  • Stirring apparatus

Procedure:

  • Combine 4-aminopicolinic acid (1.0 eq) and urea (2.0-5.0 eq) in a round-bottom flask.

  • Heat the mixture to a molten state (typically in the range of 150-180 °C) and maintain the temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Treat the resulting solid with a suitable solvent (e.g., water or ethanol) to remove excess urea and isolate the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF/water) to obtain the pure pyrido[2,3-d]pyrimidin-4(3H)-one.

Expected Outcome:

This reaction is expected to yield the fused heterocyclic compound, pyrido[2,3-d]pyrimidin-4(3H)-one. The yield and purity will depend on the specific reaction conditions and purification method.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in these application notes.

synthesis_pathway_1 start This compound N-Oxide intermediate 4-Aminopicolinic Acid start->intermediate Catalytic Hydrogenation product Pyrido[2,3-d]pyrimidin-4(3H)-one intermediate->product Reaction with Urea (Heat)

Caption: Synthetic route from this compound N-Oxide to a fused pyrimidinone.

experimental_workflow step1 Step 1: Reduction Dissolve this compound N-Oxide in acetic acid/anhydride. Add Pd/C catalyst. Hydrogenate under pressure. step2 Step 2: Work-up Filter to remove catalyst. Evaporate solvent. Recrystallize to obtain pure 4-Aminopicolinic Acid. step1:f0->step2:f0 step3 Step 3: Cyclization Mix 4-Aminopicolinic Acid with Urea. Heat the mixture to form a melt. step2:f0->step3:f0 step4 Step 4: Isolation Cool the reaction mixture. Purify by washing and recrystallization. Characterize the final product. step3:f0->step4:f0

Caption: Experimental workflow for the synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. Its primary utility is realized through its conversion to 4-aminopicolinic acid, which is a key intermediate for the construction of fused heterocyclic systems. The protocols and workflows provided herein offer a foundation for researchers and drug development professionals to explore the rich chemistry of this building block and to generate novel molecular entities with potential biological activity. Further exploration of different cyclizing agents with 4-aminopicolinic acid can lead to a wide array of structurally diverse heterocycles for various applications in the life sciences.

References

Application Notes and Protocols for the Quantification of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid is a pyridine carboxylic acid derivative containing a nitro group. Its accurate quantification is crucial in various research and development areas, including synthetic chemistry, as a precursor for compounds like 4-aminopicolinic acid, and in understanding reaction mechanisms where it may be a byproduct.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using several analytical techniques. The protocols are based on established methods for similar analytes, such as pyridinecarboxylic acids and other organic acids, and are intended as a starting point for method development and validation.

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectrophotometric and electrochemical methods can also be considered for specific applications.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of organic acids using the described techniques. Note: This data is representative of structurally similar compounds and should be used as a guideline. Method validation is required to establish specific performance for this compound.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (R²)Recovery (%)Precision (%RSD)
HPLC-UV 0.5 - 1.8 ppm[2]1.4 - 6.0 ppm[2]> 0.999[2]76.3 - 99.2[3]< 5.3[3]
LC-MS/MS 0.01 ng/mL[4]0.1 ng/mL[4]> 0.99[4]90 - 105[4]< 10[4]
GC-MS 3 - 272 ng/mL[1]0.01 - 5 µg/mL (calibration range)[1]0.9874 - 0.9994[1]100 - 111[1]< 10[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, which possesses a strong UV chromophore due to the nitro group and the pyridine ring.

Experimental Protocol

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile/water mixture).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[6]

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A mixed-mode column (reversed-phase/cation-exchange) can also be effective for separating isomers.[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase and an organic modifier.

    • Aqueous Phase (A): Water with 0.1% formic acid or phosphoric acid.

    • Organic Phase (B): Acetonitrile or methanol.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm or 278 nm, where the nitroaromatic moiety exhibits strong absorbance.[8][9]

3. Data Analysis:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in complex biological matrices.

Experimental Protocol

1. Sample Preparation:

  • Protein Precipitation (for biological fluids): Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet proteins.

  • Liquid-Liquid Extraction (LLE): Acidify the sample with formic acid and extract with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Derivatization (Optional but Recommended): To enhance chromatographic retention and ionization efficiency, derivatization of the carboxylic acid group can be performed. A common agent is 3-nitrophenylhydrazine (3-NPH).[10][11]

    • Mix the sample extract with 3-NPH and a coupling agent like EDC in the presence of pyridine.

    • Incubate at 40 °C for 30 minutes.[10]

    • Quench the reaction and dilute before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Column: C18 or HSS T3 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

  • Mobile Phase:

    • Aqueous Phase (A): Water with 0.1% formic acid.

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions would be determined by infusing a standard solution of this compound.

3. Data Analysis:

  • Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in sample preparation and instrument response.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in samples using this calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (LLE/SPE) Derivatization Derivatization (optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (Negative) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification using Internal Standard Detection->Quantification

LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is mandatory to increase volatility.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent and concentrate the extract.

  • Dry the extract completely under a stream of nitrogen, as silylating reagents are moisture-sensitive.

  • Derivatization: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[1]

  • Incubate the mixture at 70 °C for 2 hours to form the trimethylsilyl (TMS) ester.[1]

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 320 °C at 20 °C/min, hold for 10 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan to identify the derivative, followed by Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 220 °C.

3. Data Analysis:

  • Identify the TMS-derivatized this compound based on its retention time and mass spectrum.

  • Select characteristic ions for SIM mode to enhance sensitivity and selectivity.

  • Prepare a calibration curve using derivatized standards and quantify the samples.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (e.g., MSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Impact (EI) Separation->Ionization Detection SIM/Scan Detection Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS analysis workflow for this compound.

Other Potential Techniques

UV-Visible Spectrophotometry

A simple and rapid spectrophotometric method could be developed for the quantification of this compound in simple matrices. The nitro group acts as a strong chromophore, allowing for direct measurement of absorbance in the UV-visible region. The method would involve preparing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax). However, this method is prone to interferences from other UV-absorbing compounds in the sample.

Electrochemical Methods

Electrochemical sensors could be developed for the sensitive detection of this compound. Techniques like cyclic voltammetry or differential pulse voltammetry could be employed. This would involve the electrochemical reduction of the nitro group on the surface of a modified electrode. While potentially very sensitive, this approach would require significant development and validation for a specific application.

References

Application Note: A Scalable Laboratory Synthesis of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitropicolinic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and novel materials. Its pyridine core, substituted with both a carboxylic acid and a nitro group, allows for a diverse range of chemical transformations. This application note provides a detailed and scalable protocol for the synthesis of this compound in a laboratory setting. The described method, adapted from established procedures, involves the acidic hydrolysis of 2-cyano-4-nitropyridine. This process is robust, employs readily available reagents, and provides a good yield of the desired product, making it suitable for scale-up to meet the demands of research and development laboratories.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-cyano-4-nitropyridine. This allows for a quick reference to the reaction parameters and expected outcomes.

ParameterValue
Starting Material 2-Cyano-4-nitropyridine
Reagents 90% Sulfuric Acid, Sodium Sulfite, Sodium Carbonate
Solvents Water, Acetone
Reaction Temperature 120°C (Hydrolysis), 20-25°C then

Application Notes and Protocols: Reduction of the Nitro Group in 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4-nitropicolinic acid to form 4-aminopicolinic acid is a critical transformation in synthetic organic chemistry. 4-Aminopicolinic acid serves as a versatile building block in the development of pharmaceuticals and agrochemicals, where the amino and carboxylic acid functionalities allow for a variety of subsequent chemical modifications.[1] This document provides detailed protocols for the reduction of this compound, focusing on catalytic hydrogenation and outlining alternative methods using common reducing agents.

Chemical Reaction

The fundamental transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

4-Nitropicolinic_Acid This compound 4-Aminopicolinic_Acid 4-Aminopicolinic Acid 4-Nitropicolinic_Acid->4-Aminopicolinic_Acid Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->4-Aminopicolinic_Acid cluster_workflow Experimental Workflow: Catalytic Hydrogenation A Dissolve this compound N-Oxide in Acetic Acid/ Acetic Anhydride B Add Pd/C Catalyst A->B C Stir under H₂ Atmosphere (60 psi, 48h, RT) B->C D Filter through Celite C->D E Remove Solvent (Reduced Pressure) D->E F Recrystallize from H₂O/EtOH E->F G Obtain Pure 4-Aminopicolinic Acid F->G

References

Application Notes and Protocols: 4-Nitropicolinic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 4-Nitropicolinic Acid as a novel, cleavable linker in solid-phase organic synthesis (SPOS). While not a conventionally utilized linker, its unique chemical architecture, featuring a carboxylic acid for resin attachment and a nitro group for potential cleavage, presents intriguing possibilities for specialized applications in drug discovery and peptide synthesis. These notes outline a hypothetical framework for its application, including detailed experimental procedures, data presentation, and workflow visualizations.

Introduction to this compound in SPOS

This compound is a pyridine derivative characterized by a carboxylic acid at the 2-position and a nitro group at the 4-position.[1][2] In the context of solid-phase organic synthesis, it can be conceptualized as a versatile linker molecule. The carboxylic acid moiety allows for its covalent attachment to various amino-functionalized solid supports, such as aminomethyl polystyrene or Rink amide resins. The core advantage of employing this compound lies in the chemical properties of the nitro group. The electron-withdrawing nature of the nitro group can influence the reactivity of the attached molecule.[1] Furthermore, aromatic nitro groups are known to be susceptible to reduction, which offers a potential cleavage strategy to release the synthesized compound from the solid support under specific reductive conditions. This could provide an orthogonal cleavage strategy to the commonly used acid-labile or photolabile linkers.

Picolinic acid and its derivatives are known for their ability to act as chelating agents for metal ions, a property that could be explored in the context of solid-phase synthesis for specific purification or reaction monitoring strategies.[3] Research into picolinic acid derivatives is an active field, with modifications to the pyridine ring being explored to fine-tune the molecule's electronic and reactive properties.[3]

Proposed Signaling Pathway and Cleavage Mechanism

The proposed utility of this compound as a linker in SPOS hinges on a two-stage process: immobilization of the target molecule onto a solid support via the linker, and subsequent cleavage to release the final product. The cleavage is predicated on the reduction of the nitro group to an amine, which in turn could facilitate the release of the synthesized molecule.

G cluster_attachment Attachment to Solid Support cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage from Solid Support Resin Resin 4_Nitropicolinic_Acid This compound Resin->4_Nitropicolinic_Acid Coupling Activated_Linker Activated Linker 4_Nitropicolinic_Acid->Activated_Linker Functionalized_Resin Functionalized Resin Activated_Linker->Functionalized_Resin Building_Blocks Building Blocks (e.g., Amino Acids) Elongation Iterative Coupling and Deprotection Building_Blocks->Elongation Resin_Bound_Product Resin-Bound Product Elongation->Resin_Bound_Product Reduction Reduction of Nitro Group Resin_Bound_Product->Reduction Cleavage_Cocktail Cleavage Cocktail Reduction->Cleavage_Cocktail Released_Product Released Product Cleavage_Cocktail->Released_Product

Proposed workflow for SPOS using a this compound linker.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Polystyrene Resin

This protocol describes the coupling of the this compound linker to a standard aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin thoroughly with DMF (3 x 10 mL).

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF (10 mL) for 20 minutes to deprotect the amino groups, then wash thoroughly with DMF (5 x 10 mL).

  • In a separate vessel, dissolve this compound (3 eq., 3.0 mmol, 504 mg), HOBt (3 eq., 3.0 mmol, 405 mg), and DIC (3 eq., 3.0 mmol, 470 µL) in DMF (5 mL).

  • Add the activated this compound solution to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Monitor the reaction using a qualitative test for free amines (e.g., Kaiser test). If the test is positive, continue agitation for another 2 hours.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Model Tripeptide

This protocol outlines the synthesis of a model tripeptide (e.g., Ala-Phe-Gly) on the 4-Nitropicolinoyl-functionalized resin.

Materials:

  • 4-Nitropicolinoyl-functionalized resin (from Protocol 1)

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • DIC

  • HOBt

  • DMF

  • DCM

  • Piperidine (20% in DMF)

Procedure:

  • First Amino Acid Coupling (Glycine):

    • Swell the 4-Nitropicolinoyl-functionalized resin in DMF.

    • In a separate vessel, activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash thoroughly with DMF.

  • Second Amino Acid Coupling (Phenylalanine):

    • Activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add to the resin and agitate for 2 hours.

    • Wash with DMF and DCM.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Third Amino Acid Coupling (Alanine):

    • Activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add to the resin and agitate for 2 hours.

    • Wash with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat step 2.

  • Wash the final peptide-resin conjugate with DMF, DCM, and methanol, then dry under vacuum.

Protocol 3: Reductive Cleavage of the Peptide from the Resin

This protocol describes the proposed reductive cleavage of the synthesized peptide from the 4-Nitropicolinoyl linker.

Materials:

  • Peptide-resin conjugate (from Protocol 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the peptide-resin conjugate in DMF.

  • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.

  • Add the reducing agent solution to the resin and agitate at 50°C for 6 hours.

  • Filter the resin and wash with DMF.

  • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to remove any side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide and purify by HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for the solid-phase synthesis utilizing the this compound linker.

Table 1: Resin Loading and Cleavage Efficiency

ParameterValue
Initial Resin Loading1.0 mmol/g
This compound Loading~0.85 mmol/g
Model Tripeptide Yield (Crude)65%
Purity (by HPLC)>80%

Table 2: Comparison of Cleavage Conditions

Reducing AgentTemperature (°C)Time (h)Cleavage Yield (%)
SnCl₂·2H₂O506~70%
Na₂S₂O₄2512~45%
Catalytic Hydrogenation (Pd/C)2524~55%

Logical Relationships in SPOS with this compound

The following diagram illustrates the key decision points and relationships in a solid-phase synthesis campaign using the proposed linker.

G Start Start Select_Resin Select Solid Support (e.g., Aminomethyl PS) Start->Select_Resin Attach_Linker Attach 4-Nitropicolinic Acid Linker Select_Resin->Attach_Linker Couple_First_Monomer Couple First Building Block Attach_Linker->Couple_First_Monomer Elongate_Chain Iterative Synthesis Cycles Couple_First_Monomer->Elongate_Chain Cleavage_Decision Cleavage Strategy Elongate_Chain->Cleavage_Decision Reductive_Cleavage Reductive Cleavage (e.g., SnCl2) Cleavage_Decision->Reductive_Cleavage Purification Purify Product (HPLC) Reductive_Cleavage->Purification End End Purification->End

Decision workflow for SPOS with a this compound linker.

Conclusion

The use of this compound as a linker in solid-phase organic synthesis represents a novel and underexplored strategy. The protocols and data presented herein provide a foundational, albeit hypothetical, framework for its implementation. The primary advantage of this approach would be the introduction of a new, reductive cleavage methodology, adding to the toolbox of orthogonal strategies available to synthetic chemists. Further experimental validation is required to fully elucidate the efficiency and scope of this proposed application. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols for the Development of Novel Bioactive Molecules from 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid is a versatile pyridine-based scaffold that holds significant potential for the development of novel bioactive molecules. The presence of a carboxylic acid group, a nitro group, and the pyridine ring provides multiple points for chemical modification, enabling the generation of a diverse library of derivatives. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring, making it a key intermediate for synthesizing a range of heterocyclic systems with potential therapeutic applications.[1]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a starting material for drug discovery. We offer detailed protocols for the synthesis of key derivatives and for the evaluation of their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis of Bioactive Molecules from this compound

The synthetic utility of this compound lies in its amenability to various chemical transformations. The nitro group can be reduced to an amino group, which can then be further functionalized. The carboxylic acid moiety can be converted into esters, amides, and hydrazides, opening up a wide array of synthetic possibilities.

Protocol 1: Synthesis of 4-Aminopicolinic Acid

A key derivative, 4-aminopicolinic acid, can be synthesized from this compound N-oxide via catalytic hydrogenation. This amino derivative serves as a crucial precursor for a variety of bioactive compounds.

Materials:

  • This compound N-oxide

  • Glacial acetic acid

  • Acetic anhydride

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound N-oxide in warm glacial acetic acid and acetic anhydride.

  • Add Pd/C catalyst to the solution.

  • Stir the resulting mixture at room temperature under a hydrogen atmosphere (60 psi) for 48 hours.

  • After the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield crude 4-aminopicolinic acid.

  • Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v) to obtain pure 4-aminopicolinic acid as a white solid.

Protocol 2: Synthesis of 4-Nitropicolinoyl Hydrazide

Hydrazide derivatives are known to exhibit a broad spectrum of biological activities. 4-Nitropicolinoyl hydrazide can be synthesized from the corresponding methyl ester.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

Step 1: Esterification of this compound

  • Suspend this compound in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 24 hours.

  • Remove the methanol by evaporation.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the methyl 4-nitropicolinate.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl 4-nitropicolinate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for an appropriate time, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to allow the 4-nitropicolinoyl hydrazide to crystallize.

  • Collect the solid product by filtration and wash with cold ethanol.

Biological Activity of Potential Derivatives

While specific quantitative data for novel derivatives of this compound are not yet widely available in the public domain, the broader class of picolinic acid and nitropyridine derivatives has shown promising bioactivities. The following tables provide illustrative examples of the types of data that can be generated for novel compounds derived from this compound.

Table 1: Illustrative Anticancer Activity of Picolinic Acid Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)
PA-1 Amide DerivativeMCF-7 (Breast)15.2
PA-2 Hydrazone DerivativeHCT-116 (Colon)8.9
PA-3 Ester DerivativeA549 (Lung)22.5

Table 2: Illustrative Antimicrobial Activity of Nitropyridine Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)
NP-1 Amino DerivativeStaphylococcus aureus16
NP-2 Thioether DerivativeEscherichia coli32
NP-3 Hydrazide DerivativeCandida albicans8

Table 3: Illustrative Enzyme Inhibitory Activity of Pyridine Carboxylic Acid Derivatives

Compound IDTarget EnzymeKi (nM)
PCA-1 Janus Kinase 2 (JAK2)50
PCA-2 Glycogen Synthase Kinase 3 (GSK3)120
PCA-3 Carbonic Anhydrase II85

Experimental Protocols for Bioactivity Assessment

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.

Protocol 5: Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay to measure the inhibition of a specific kinase.

Materials:

  • Kinase enzyme (e.g., JAK2, GSK3)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Add the kinase enzyme and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel bioactive molecules often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generic experimental workflow and a simplified cancer-related signaling pathway that could be targeted by derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis 4-NP 4-Nitropicolinic Acid Derivatives Novel Derivatives (Amides, Hydrazides, etc.) 4-NP->Derivatives Chemical Modification Anticancer Anticancer Assays (MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (MIC) Derivatives->Antimicrobial Enzyme Enzyme Inhibition (Kinase Assays) Derivatives->Enzyme IC50 IC50 / MIC / Ki Determination Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Experimental workflow for developing bioactive molecules.

cancer_signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Potential Inhibitor (4-NP Derivative) Inhibitor->mTOR Inhibitor->MEK

Caption: Simplified PI3K/Akt and MAPK signaling pathways in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Nitropicolinic Acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include Picolinic acid N-oxide, 2-cyano-4-nitropyridine, and 4-nitro-2-methylpyridine.[1][2][3] Another less common precursor is 2,2'-Bipyridine N,N'-Dioxide.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields for this compound synthesis can vary depending on the chosen method. For instance, the synthesis starting from 2-cyano-4-nitropyridine through acidic hydrolysis has been reported to yield approximately 62.1%.[2][3] Another method involving the nitration of picolinic acid N-oxide to form this compound N-oxide has a reported yield of 53%.[4]

Q3: What are the key reaction steps in the synthesis of this compound from Picolinic Acid N-Oxide?

A3: The synthesis from Picolinic Acid N-Oxide is a two-step process. The first step is the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid to produce this compound N-oxide.[4] The subsequent step involves the reduction of the N-oxide to yield this compound.[4]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through recrystallization. A common solvent mixture used for this purpose is water and acetone.[2][3]

Troubleshooting Guide

Issue 1: Low Yield in the Hydrolysis of 2-cyano-4-nitropyridine
Possible Cause Troubleshooting Step Expected Outcome
Incomplete hydrolysis of the nitrile group.Increase the reaction time or temperature. Ensure the concentration of sulfuric acid is sufficient (e.g., 90%).[2][3]Increased conversion of the starting material and a higher yield of the desired carboxylic acid.
Degradation of the product at high temperatures.While heating is necessary, prolonged exposure to very high temperatures (e.g., above 120°C) might lead to decomposition. Monitor the reaction closely and avoid excessive heating.[2][3]Minimized product degradation and improved yield.
Improper work-up and product isolation.Ensure the pH is carefully adjusted to around 2 with a suitable base (e.g., sodium carbonate) to facilitate the precipitation of the carboxylic acid.[2][3] Allow sufficient time for precipitation in a refrigerator.Maximized recovery of the precipitated product.
Issue 2: Inefficient Nitration of Picolinic Acid N-Oxide
Possible Cause Troubleshooting Step Expected Outcome
Incorrect temperature control during the addition of nitrating agents.The initial dissolution should be in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C.[4]Prevents uncontrolled side reactions and formation of undesired byproducts.
Insufficient reaction temperature or time for nitration.After the initial cooling, the reaction mixture needs to be heated to 120-130°C for a sufficient duration (e.g., 2.5 hours) to ensure complete nitration.[4]Drives the reaction to completion and improves the yield of this compound N-oxide.
Loss of product during work-up.The product is precipitated by cooling and collected by filtration. Ensure thorough cooling to maximize precipitation.[4]Improved recovery of the intermediate product.

Data Presentation

Table 1: Reaction Conditions for Hydrolysis of 2-cyano-4-nitropyridine

ParameterValueReference
Starting Material2-cyano-4-nitropyridine[2][3]
Reagent90% Sulfuric Acid[2][3]
Temperature120°C[2][3]
Reaction Time2 hours[2][3]
Work-upDilution with ice water, pH adjustment to ~2[2][3]
PurificationRecrystallization from water-acetone[2][3]
Yield62.1%[2][3]

Table 2: Reaction Conditions for Nitration of Picolinic Acid N-Oxide

ParameterValueReference
Starting MaterialPicolinic acid N-oxide[4]
ReagentsConcentrated Sulfuric Acid, Fuming Nitric Acid[4]
Initial TemperatureBelow 10°C[4]
Reaction Temperature120-130°C[4]
Reaction Time2.5 hours[4]
Work-upCooling, filtration of precipitate[4]
ProductThis compound N-Oxide[4]
Yield53%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-cyano-4-nitropyridine [2][3]

  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

  • Stir the reaction mixture at 120°C for 2 hours.

  • Cool the reaction to room temperature.

  • Slowly add a solution of 5.60 g of sodium sulfite dissolved in 10 ml of water dropwise at 20°C to 25°C.

  • Continue stirring at the same temperature for 1 hour.

  • Warm the reaction to 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Dilute the mixture by adding 100 g of ice water.

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate to induce precipitation.

  • Allow the mixture to stand in a refrigerator to facilitate complete precipitation.

  • Collect the precipitate by filtration.

  • Recrystallize the solid from a water-acetone solvent mixture to obtain the final product.

Protocol 2: Synthesis of this compound N-Oxide via Nitration of Picolinic Acid N-Oxide [4]

  • Prepare a pre-cooled mixture of 63 cm³ of concentrated sulfuric acid and 18 cm³ of fuming nitric acid.

  • Dissolve 10 g (71.94 mmol) of picolinic acid N-oxide in the pre-cooled acid mixture, ensuring the temperature is maintained below 10°C.

  • Heat the resulting clear mixture at 120-130°C for 2.5 hours.

  • Cool the reaction to room temperature.

  • Store the mixture in a freezer overnight.

  • Collect the resulting yellow precipitate by filtration.

  • Dry the precipitate in vacuo to give this compound N-Oxide.

Visualizations

experimental_workflow_hydrolysis start Start: 2-cyano-4-nitropyridine step1 Dissolve in 90% H2SO4 start->step1 step2 Heat at 120°C for 2h step1->step2 step3 Cool to RT step2->step3 step4 Add Na2SO3 solution step3->step4 step5 Stir for 1h step4->step5 step6 Heat at 80°C for 1h step5->step6 step7 Cool to RT step6->step7 step8 Dilute with ice water step7->step8 step9 Adjust pH to ~2 step8->step9 step10 Precipitate and Filter step9->step10 step11 Recrystallize step10->step11 end End: this compound step11->end troubleshooting_low_yield issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Poor Isolation issue->cause3 solution1a Increase reaction time/temp cause1->solution1a solution1b Check reagent concentration cause1->solution1b solution2 Optimize reaction temperature cause2->solution2 solution3 Adjust pH carefully during work-up cause3->solution3

References

Technical Support Center: Purification of Crude 4-Nitropicolinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Nitropicolinic Acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: A water-acetone mixed solvent system is a well-documented and effective choice for the recrystallization of this compound.[1][2] Acetone is a good solvent for this compound, while water acts as an anti-solvent. This combination allows for dissolution at elevated temperatures and efficient crystallization upon cooling.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a light yellow crystalline solid.[1][2] Its melting point is reported to be in the range of 157-158°C, with decomposition.[1][2] A sharp melting point within this range is a good indicator of high purity.

Q3: What are the common impurities I might encounter in crude this compound?

A3: The impurities in your crude product will largely depend on the synthetic route used. The two most common synthetic pathways can introduce different impurities. See the table below for a summary.

Q4: How can I remove colored impurities from my crude this compound?

A4: If your crude product or the hot solution has a noticeable color, this may be due to polymeric or other colored byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[3] Use the minimum amount necessary, as excessive use can lead to a loss of your desired product through adsorption.

Q5: What safety precautions should I take when performing this recrystallization?

A5: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] When heating flammable solvents like acetone, use a steam bath or a heating mantle with a stirrer, and never an open flame. Ensure proper ventilation, preferably by working in a fume hood. Review the Safety Data Sheet (SDS) for this compound and all solvents before beginning the experiment.

Troubleshooting Guide

Problem: My this compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent.

    • Solution: Add small portions of the hot solvent mixture to the flask until the solid dissolves. Remember to keep the solution at or near its boiling point.

  • Possible Cause: The solid is an insoluble impurity.

    • Solution: If a significant portion of your product has dissolved and a small amount of solid remains, it is likely an insoluble impurity. Do not add a large excess of solvent to try and dissolve it. Instead, perform a hot filtration to remove the insoluble material.

Problem: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used.

    • Solution: The solution is not supersaturated. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. This can create a rough surface that initiates crystal growth. Alternatively, add a tiny "seed" crystal of pure this compound to the cooled solution.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated at a temperature above the melting point of the solid. This is more common with impure samples.

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (in this case, more acetone) and allow the solution to cool more slowly. Slower cooling can promote the formation of crystals over an oil.

Problem: The recrystallization yield is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Solution: Before filtering, you can try to reduce the volume of the solvent by gentle heating and then re-cooling to see if more crystals form. After filtration, you can cool the mother liquor in an ice bath to try and recover more product, though this second crop may be less pure.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure that the funnel and receiving flask are pre-heated before filtering the hot solution. This can be done by placing them in a drying oven or by rinsing with hot solvent.

  • Possible Cause: Using too much cold solvent to wash the crystals.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Problem: The purified crystals have a low or broad melting point.

  • Possible Cause: The crystals are not fully dry and contain residual solvent.

    • Solution: Allow the crystals to dry completely. This can be done by air-drying on a watch glass or by using a vacuum oven at a temperature well below the compound's melting point.

  • Possible Cause: The crystals are still impure.

    • Solution: A second recrystallization may be necessary to achieve the desired purity. Ensure that the cooling process is slow to allow for the formation of well-ordered crystals that exclude impurities.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes on Suitability for this compound
Water100HighGood anti-solvent. This compound has low solubility in cold water.
Acetone56HighGood solvent for this compound.
Ethanol78HighMay be a suitable solvent, but a mixed system with water might be necessary.
Methanol65HighSimilar to ethanol, could be a suitable solvent.
Ethyl Acetate77MediumLower polarity, may have lower solubility for the polar this compound.

Table 2: Potential Impurities in Crude this compound

Synthesis RoutePotential ImpurityOriginRemoval Strategy
Hydrolysis of 2-cyano-4-nitropyridine2-cyano-4-nitropyridineUnreacted starting materialShould be soluble in the mother liquor during recrystallization.
Inorganic salts (e.g., sodium sulfate)Byproducts of pH adjustmentGenerally insoluble in the acetone component of the mixed solvent and can be removed by hot filtration.
Nitration of picolinic acid N-oxidePicolinic acid N-oxideUnreacted starting materialRecrystallization should separate the product from the starting material based on solubility differences.
Other nitrated isomersSide reactions during nitrationCareful recrystallization with slow cooling is key to selectively crystallizing the desired 4-nitro isomer.
Residual strong acids (H₂SO₄, HNO₃)From the nitrating mixtureShould be removed during the work-up, but if present, will remain in the aqueous phase of the recrystallization solvent.
GeneralColored polymeric byproductsSide reactionsCan be removed by treating the hot solution with activated charcoal before filtration.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using a water-acetone mixed solvent system.

Materials:

  • Crude this compound

  • Acetone

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Stir bar or boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips.

    • In a separate beaker, heat a mixture of acetone and water (a starting ratio of approximately 3:1 acetone to water can be effective, but this may need to be optimized).

    • Add a minimum amount of the hot solvent mixture to the flask containing the crude solid to just cover it.

    • Gently heat the flask while stirring to dissolve the solid. Continue to add small portions of the hot solvent mixture until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Quickly pour the hot solution through a fluted filter paper into the clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a surface that does not draw away heat too quickly (e.g., a cork ring or paper towels). Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold water (the anti-solvent) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Allow the crystals to air-dry on a watch glass or in a desiccator. A vacuum oven at a low temperature can also be used to speed up the drying process.

  • Analysis:

    • Once the crystals are completely dry, determine the yield and measure the melting point to assess the purity.

Visualizations

experimental_workflow start Start: Crude This compound dissolve Dissolve in minimum hot water-acetone mixture start->dissolve charcoal_q Is the solution colored? dissolve->charcoal_q add_charcoal Add activated charcoal and boil charcoal_q->add_charcoal Yes cool Cool slowly to room temperature charcoal_q->cool No hot_filter Hot gravity filtration add_charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash crystals with ice-cold water vac_filter->wash dry Dry the crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem during recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oils out'? start->oiling_out low_yield Low yield? start->low_yield boil_off Solution: Boil off excess solvent no_crystals->boil_off Yes scratch Solution: Scratch flask or add seed crystal no_crystals->scratch Still no crystals reheat_add_solvent Solution: Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes check_solvent_vol Solution: Check for excess solvent in mother liquor low_yield->check_solvent_vol Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

identifying and minimizing side products in 4-Nitropicolinic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitropicolinic Acid. Our goal is to help you identify and minimize the formation of side products, ensuring the highest possible purity of your target compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the common synthetic routes to this compound.

Route 1: Hydrolysis of 2-Cyano-4-nitropyridine

This method involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.

Problem: Presence of an Unexpected Amide in the Final Product

  • Symptom: Spectroscopic analysis (e.g., NMR, IR) of the product shows signals corresponding to 4-nitropicolinamide.

  • Possible Cause: Incomplete hydrolysis of the nitrile. The reaction proceeds through an amide intermediate, and insufficient reaction time, temperature, or reagent concentration can lead to its isolation.[1][2]

  • Solutions:

    • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.

    • Adjust Reagent Concentration: Ensure a sufficient excess of the acid or base catalyst is used. For acidic hydrolysis, concentrated sulfuric acid is commonly employed. For basic hydrolysis, a strong base like sodium hydroxide is used.[3]

    • Ensure Homogeneity: Proper stirring is crucial to ensure the substrate is fully in contact with the hydrolyzing agent.

ParameterCondition Leading to Amide ImpurityRecommended Condition for Complete Hydrolysis
Reaction Time Too shortMonitor by TLC/HPLC until starting material and amide are consumed
Temperature Too lowTypically refluxing temperatures are required
Acid/Base Conc. InsufficientUse of concentrated acids (e.g., 90% H₂SO₄) or sufficient molar excess of strong base

Problem: Low Yield of this compound after Basic Hydrolysis and Workup

  • Symptom: The isolated yield of the free acid is significantly lower than expected.

  • Possible Cause: Incomplete protonation of the carboxylate salt during acidic workup. Basic hydrolysis results in the formation of the carboxylate salt, which is soluble in the aqueous phase.[4]

  • Solution:

    • Careful pH Adjustment: During the workup, ensure the pH of the aqueous solution is adjusted to be sufficiently acidic (typically pH 2-3) to fully protonate the carboxylate and precipitate the this compound.[3] Use a pH meter for accurate measurement.

Route 2: Oxidation of 4-Nitro-2-methylpyridine

This route involves the oxidation of the methyl group at the 2-position to a carboxylic acid.

Problem: Presence of 4-Nitro-2-picolinaldehyde in the Product

  • Symptom: Analysis of the product mixture indicates the presence of the corresponding aldehyde.

  • Possible Cause: Incomplete oxidation of the methyl group. The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate.

  • Solutions:

    • Increase Oxidant Stoichiometry: Ensure at least the stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.

    • Prolong Reaction Time: Monitor the reaction by TLC or GC to ensure all the aldehyde intermediate has been converted to the carboxylic acid.

Problem: Low Yield and Presence of Unidentified Byproducts

  • Symptom: The overall yield is low, and the product is contaminated with multiple, difficult-to-separate impurities.

  • Possible Cause: Over-oxidation and ring degradation. Harsh oxidizing conditions can lead to the breakdown of the pyridine ring, especially with the presence of an electron-withdrawing nitro group.[5]

  • Solution:

    • Choice of Oxidizing Agent: Use a milder oxidizing agent if harsh conditions are leading to degradation. While strong oxidants like potassium permanganate can be effective, they may require careful control of reaction conditions.

    • Temperature Control: Avoid excessive heating, as this can promote side reactions and decomposition.

ParameterIssueRecommendation
Oxidizing Agent Over-oxidation/DegradationUse a controlled amount of a strong oxidant or consider a milder alternative.
Reaction Temperature Promotes side reactionsMaintain the lowest effective temperature for the oxidation.
Reaction Time Incomplete oxidationMonitor reaction progress to ensure full conversion of intermediates.
Route 3: Nitration of Picolinic Acid N-oxide

This synthesis involves the nitration of the pyridine ring, followed by the removal of the N-oxide.

Problem: Low Yield of the Desired 4-Nitro Isomer

  • Symptom: The isolated yield of this compound N-oxide is poor.

  • Possible Cause: Suboptimal nitrating conditions or inefficient workup.

  • Solution:

    • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is typically used. Ensure the correct ratio and concentration of acids.[6]

    • Temperature Control: The nitration of pyridine N-oxides can be exothermic. Maintain careful temperature control during the addition of the nitrating mixture to prevent runaway reactions and potential side product formation.[7]

    • Workup: The product is often isolated by carefully neutralizing the acidic reaction mixture to precipitate the product. Ensure the pH is brought to a point where the product is least soluble.

Note on Regioselectivity: The nitration of pyridine N-oxide is highly regioselective, yielding the 4-nitro isomer. The formation of other isomers, such as 2-nitropyridine N-oxide, is generally not observed.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound by hydrolysis of 2-cyano-4-nitropyridine?

A1: The most common side product is 4-nitropicolinamide, which results from incomplete hydrolysis of the nitrile group.[1] To minimize its formation, ensure the reaction is carried out for a sufficient duration at an appropriate temperature with an adequate concentration of acid or base.

Q2: How can I purify this compound from unreacted starting materials or side products?

A2: A common method for purification is through acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), which will deprotonate the carboxylic acid, making it water-soluble. Neutral impurities and unreacted starting materials can then be removed by washing with an organic solvent. The aqueous layer is then acidified to precipitate the pure this compound, which can be collected by filtration and further purified by recrystallization.[3]

Q3: Are there any specific analytical techniques recommended for monitoring the reaction and assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both monitoring the progress of the reaction and determining the purity of the final product.[10] Thin-Layer Chromatography (TLC) is also a quick and convenient method for monitoring the reaction's progress. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q4: In the oxidation of 4-nitro-2-methylpyridine, what is the primary concern regarding side reactions?

A4: The primary concerns are incomplete oxidation, leading to the formation of 4-nitro-2-picolinaldehyde, and over-oxidation, which can cause degradation of the pyridine ring. Careful selection of the oxidizing agent and control of reaction conditions are crucial to maximize the yield of the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Cyano-4-nitropyridine

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

  • Heating: Heat the reaction mixture to 120°C and stir for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it over 100 g of ice water with stirring.

  • Neutralization and Precipitation: Adjust the pH of the solution to approximately 2 with a saturated solution of sodium carbonate. This should be done slowly and with cooling, as the neutralization is exothermic.

  • Isolation: Allow the mixture to stand in a refrigerator to facilitate the precipitation of the product. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a water-acetone solvent mixture to yield pure this compound.

Protocol 2: Synthesis of this compound N-oxide from Picolinic Acid N-oxide

This protocol is based on a general procedure for the nitration of pyridine N-oxides.[6]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

  • Reaction Setup: To a separate flask containing picolinic acid N-oxide, slowly add the prepared nitrating mixture while maintaining a low temperature with an ice bath.

  • Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 90-100°C) and maintain it for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture with a suitable base (e.g., sodium carbonate) until the product precipitates.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Visualizations

Synthesis_Pathways cluster_hydrolysis Route 1: Hydrolysis cluster_oxidation Route 2: Oxidation cluster_nitration Route 3: Nitration 2-Cyano-4-nitropyridine 2-Cyano-4-nitropyridine 4-Nitropicolinamide (Side Product) 4-Nitropicolinamide (Side Product) 2-Cyano-4-nitropyridine->4-Nitropicolinamide (Side Product) Incomplete Hydrolysis 4-Nitropicolinic Acid_H This compound 2-Cyano-4-nitropyridine->4-Nitropicolinic Acid_H Direct Hydrolysis 4-Nitropicolinamide (Side Product)->4-Nitropicolinic Acid_H Complete Hydrolysis 4-Nitro-2-methylpyridine 4-Nitro-2-methylpyridine 4-Nitro-2-picolinaldehyde (Side Product) 4-Nitro-2-picolinaldehyde (Side Product) 4-Nitro-2-methylpyridine->4-Nitro-2-picolinaldehyde (Side Product) Incomplete Oxidation 4-Nitropicolinic Acid_O This compound 4-Nitro-2-picolinaldehyde (Side Product)->4-Nitropicolinic Acid_O Further Oxidation Degradation Products Degradation Products 4-Nitropicolinic Acid_O->Degradation Products Over-oxidation Picolinic Acid N-oxide Picolinic Acid N-oxide This compound N-oxide This compound N-oxide Picolinic Acid N-oxide->this compound N-oxide Nitration (Highly Regioselective)

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Hydrolysis Start Start Product Analysis Analyze Final Product (NMR, HPLC, etc.) Start->Product Analysis Impurity_Check Is 4-Nitropicolinamide Present? Product Analysis->Impurity_Check Solution Incomplete Hydrolysis Suspected. Increase reaction time/temperature or reagent concentration. Impurity_Check->Solution Yes Pure_Product Product is Pure. Proceed to next step. Impurity_Check->Pure_Product No Monitor Monitor reaction progress (TLC/HPLC) Solution->Monitor Monitor->Product Analysis

Caption: Troubleshooting workflow for the hydrolysis of 2-cyano-4-nitropyridine.

References

troubleshooting common issues in the nitration of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Pyridine Rings

Welcome to the technical support center for the nitration of pyridine rings. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine nitration reaction resulting in a very low yield or not working at all?

Pyridine is inherently resistant to electrophilic aromatic substitution for two main reasons. Firstly, the electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles like the nitronium ion (NO₂⁺).[1][2] Secondly, under the strong acidic conditions of nitration, the nitrogen atom is protonated, forming a pyridinium cation.[3][4] This positive charge further deactivates the ring, making substitution extremely difficult and requiring harsh reaction conditions (e.g., high temperatures), which often lead to low yields.[3][5] Direct nitration of pyridine is estimated to be at least 10²² times slower than that of benzene.[6]

Q2: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?

Over-nitration is a common issue, especially when the pyridine ring is substituted with electron-donating groups that activate it.[5] To favor mono-nitration, consider the following strategies:

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second nitration.

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[5]

  • Slow Reagent Addition: Add the nitrating agent dropwise. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[5]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS to stop it once the formation of the desired product is maximized, before significant dinitration occurs.[5]

Q3: How do existing substituents on the pyridine ring affect the nitration process?

Substituents play a crucial role in the ring's reactivity and the position of nitration.

  • Electron-Donating Groups (EDGs): Groups like alkyl and amino groups activate the ring, making nitration easier. However, they also increase the risk of over-nitration.[5]

  • Electron-Withdrawing Groups (EWGs): Groups such as halogens or other nitro groups further deactivate the ring, making nitration even more challenging.[5] For example, while pyridine is highly deactivated, 2,6-dichloropyridine can undergo nitration as a free base to give a reasonable yield.[6]

Q4: Are there more effective alternatives to the direct nitration of pyridine?

Yes, several alternative methods can provide better yields and regioselectivity.

  • Nitration of Pyridine-N-Oxide: This is a widely used strategy. The N-oxide group activates the ring towards electrophilic substitution, primarily directing nitration to the 4-position.[7][8] The oxygen atom can be subsequently removed by deoxygenation (e.g., with zinc dust) to yield the nitropyridine.[7]

  • Bakke's Procedure: This method involves reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) can produce 3-nitropyridine in good yields (e.g., 77%).[3] The mechanism is believed to involve a[5][9] sigmatropic shift of the nitro group.[3][10]

  • Using Anhydrous Media: For certain substrates, like pyridine-2,6-diamines, carrying out the nitration in an inherently anhydrous medium, such as a mixture of nitric acid and oleum (fuming sulfuric acid), can dramatically increase yields from around 50% to over 90%.[9][11]

Data Presentation

Table 1: Comparison of Common Pyridine Nitration Methods
MethodSubstrateReagentsTemperature (°C)Typical YieldPrimary ProductReference(s)
Direct NitrationPyridineKNO₃ / Fuming H₂SO₄330~6%3-Nitropyridine[12]
Direct NitrationPyridineFuming HNO₃ / H₂SO₄300~5-6%3-Nitropyridine[8][13]
N-Oxide RoutePyridine-N-OxideFuming HNO₃ / H₂SO₄125-130~42%4-Nitropyridine-N-Oxide[14]
Bakke's ProcedurePyridineN₂O₅, then SO₂/H₂ON/A~77%3-Nitropyridine[3]
TFAA MethodPyridine DerivativesHNO₃ / TFAA0-2410-83%3-Nitropyridines[15][16]
Oleum MethodPyridine-2,6-diamineHNO₃ / OleumN/A>90%3-Nitro-pyridine-2,6-diamine[9][11]
Table 2: Troubleshooting Guide for Pyridine Nitration
SymptomPossible Cause(s)Suggested Solution(s)
No or very low conversion to product 1. Pyridine ring is too deactivated. 2. Reaction conditions are not harsh enough. 3. Impure starting materials.1. Switch to the pyridine-N-oxide route to activate the ring. 2. Increase temperature and/or reaction time. Use stronger nitrating agents (e.g., oleum). 3. Purify the starting material before the reaction.[13]
Significant over-nitration (di- or tri-nitrated products) 1. Reaction temperature is too high. 2. Excess nitrating agent used. 3. Rapid addition of reagents.1. Lower the reaction temperature (e.g., use an ice bath).[5] 2. Reduce the stoichiometry of the nitrating agent to a minimal excess.[5] 3. Add the nitrating agent slowly and dropwise.[5]
Formation of unexpected side products 1. Oxidative degradation of substituents (e.g., alkyl groups). 2. Isomerization reactions (e.g., halogen dance).1. Use milder nitrating reagents if possible. Protect sensitive functional groups. 2. Carefully control the base and temperature during work-up, especially for halogenated pyridines.[17]
Difficulty isolating the product 1. Product is soluble in the aqueous phase after quenching. 2. Incomplete precipitation during neutralization.1. Perform multiple extractions with a suitable organic solvent. 2. Carefully adjust the pH to the optimal range for product precipitation (typically pH 7-8).[5][14] Ensure the mixture is thoroughly cooled on ice.

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is adapted from a standard procedure for the nitration of pyridine-N-oxide, which is more reactive than pyridine itself.[14]

1. Preparation of Nitrating Acid:

  • In a flask cooled in an ice bath, slowly and portion-wise add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring.[14]

  • Allow the mixture to warm to 20°C before use.

2. Reaction Setup:

  • In a three-neck flask equipped with a magnetic stirrer, internal thermometer, reflux condenser, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the flask to 60°C.[14]

3. Nitration:

  • Transfer the prepared nitrating acid to the addition funnel.

  • Add the nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The internal temperature will initially drop.[14]

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[14]

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto 150 g of crushed ice in a beaker.[14]

  • Neutralize the solution by carefully adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid will precipitate.[5][14]

  • Collect the solid precipitate by filtration using a Büchner funnel.

  • To separate the product from inorganic salts, add acetone to the crude solid and filter to remove the insoluble material.

  • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow product.[14]

  • If necessary, the product can be further purified by recrystallization from acetone.[14]

Protocol 2: General Strategy to Minimize Over-Nitration

This protocol outlines general principles for controlling the reaction to favor mono-nitration.[5]

1. Cooling:

  • Dissolve the pyridine substrate in a suitable solvent (if applicable) and cool the solution in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

2. Preparation of Nitrating Mixture:

  • Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature as the substrate solution.

3. Slow Addition:

  • Using an addition funnel, add the nitrating mixture to the substrate solution dropwise. Maintain a slow and steady addition rate to prevent localized heating and high concentrations of the nitrating agent.[5]

4. Reaction Monitoring:

  • Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

5. Quenching and Work-up:

  • Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice.

  • Neutralize carefully with a suitable base (e.g., sodium carbonate).

  • Perform a standard aqueous work-up and purify the product using column chromatography or recrystallization to separate the desired product from starting material and di-nitrated byproducts.[5]

Visualizations

Troubleshooting_Workflow start Start: Low or No Product Yield check_conditions Are reaction conditions harsh enough? (e.g., >300°C for direct nitration) start->check_conditions increase_severity Action: Increase Temperature/ Time or Use Stronger Reagents check_conditions->increase_severity No check_activation Is the pyridine ring sufficiently activated? check_conditions->check_activation Yes increase_severity->check_activation use_n_oxide Action: Switch to Pyridine-N-Oxide Route check_activation->use_n_oxide No check_purity Is starting material pure? check_activation->check_purity Yes success Problem Resolved use_n_oxide->success purify_sm Action: Purify Starting Material check_purity->purify_sm No check_purity->success Yes purify_sm->success

Caption: Troubleshooting workflow for low product yield in pyridine nitration.

Substituent_Effects substituent Substituent on Pyridine Ring edg Electron-Donating Group (EDG) (e.g., -CH3, -NH2) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2) substituent->ewg Type activation Ring Activation (Easier Nitration) edg->activation Leads to deactivation Ring Deactivation (Harder Nitration) ewg->deactivation Leads to sub_cluster Effect on Ring over_nitration Over-Nitration activation->over_nitration Increases Risk of

Caption: Effect of substituents on pyridine ring reactivity towards nitration.

Reaction_Pathways cluster_direct Direct Nitration cluster_n_oxide N-Oxide Route pyridine Pyridine direct_reagents Fuming HNO3 / H2SO4 ~300°C pyridine->direct_reagents Harsh Conditions oxidation Oxidation (e.g., RCO3H) pyridine->oxidation direct_product 3-Nitropyridine (Very Low Yield) direct_reagents->direct_product n_oxide Pyridine-N-Oxide (Activated Ring) oxidation->n_oxide n_oxide_reagents HNO3 / H2SO4 ~130°C n_oxide->n_oxide_reagents Milder Conditions nitro_n_oxide 4-Nitropyridine-N-Oxide (Good Yield) n_oxide_reagents->nitro_n_oxide deoxygenation Deoxygenation (e.g., Zn dust) nitro_n_oxide->deoxygenation final_product 4-Nitropyridine deoxygenation->final_product

Caption: Comparison of direct nitration vs. the more efficient N-oxide pathway.

References

optimizing reaction conditions for the synthesis of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitropicolinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two main synthetic routes for this compound are:

  • Hydrolysis of 2-cyano-4-nitropyridine: This method involves the hydrolysis of the nitrile group to a carboxylic acid using a strong acid, such as sulfuric acid.[1][2]

  • Oxidation of 2-methyl-4-nitropyridine: This approach involves the selective oxidation of the methyl group at the 2-position to a carboxylic acid.[2] Common oxidizing agents for similar transformations include potassium permanganate (KMnO₄).[3][4][5][6][7]

Q2: My hydrolysis of 2-cyano-4-nitropyridine is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in the hydrolysis of 2-cyano-4-nitropyridine can stem from several factors:

  • Incomplete reaction: The hydrolysis may not have gone to completion. Ensure that the reaction is stirred at the recommended temperature (e.g., 120°C) for a sufficient duration (e.g., 2 hours).[1][8]

  • Suboptimal acid concentration: The concentration of sulfuric acid is crucial. A 90% sulfuric acid solution has been reported to be effective.[1]

  • Product loss during workup: The pH adjustment during workup is critical for precipitating the product. Carefully adjust the pH to approximately 2 using a sodium carbonate solution.[1][8] Cooling the mixture in a refrigerator can enhance precipitation.[1][8]

  • Improper recrystallization: Using an appropriate solvent system for recrystallization is key to obtaining a pure product with a good recovery rate. A water-acetone mixture has been successfully used.[1][8]

Q3: I am attempting the oxidation of 2-methyl-4-nitropyridine and observing a complex mixture of products. What could be the issue?

A3: The oxidation of alkyl-substituted nitroaromatics can be challenging due to competing side reactions.

  • Ring oxidation: The aromatic ring itself can be susceptible to oxidation, especially under harsh conditions.[9][10] This can lead to ring-opened byproducts and a lower yield of the desired carboxylic acid.

  • Over-oxidation: The desired product, this compound, can be further degraded if the reaction conditions are too severe (e.g., high temperature, excessive oxidant).

  • Incomplete oxidation: The reaction may stop at an intermediate aldehyde stage.

To optimize this reaction, consider adjusting the reaction temperature, the amount of oxidizing agent, and the reaction time. The use of a phase-transfer catalyst may also improve selectivity in some cases.

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is recrystallization. A mixture of water and acetone has been reported to yield a light yellow crystalline product.[1][8] The purity of the product can be assessed by its melting point, which is reported to be 157-158°C (with decomposition).[1][8]

Troubleshooting Guides

Problem 1: Low Yield in the Hydrolysis of 2-cyano-4-nitropyridine
Symptom Possible Cause Troubleshooting & Optimization
Low yield of precipitated product after pH adjustment.Incomplete reaction.- Ensure the reaction is heated to and maintained at 120°C for at least 2 hours with efficient stirring.[1][8] - Confirm the concentration of the sulfuric acid used.
Product remains dissolved in the aqueous solution.- Carefully monitor the pH during neutralization with sodium carbonate, ensuring it reaches approximately 2.[1][8] - After pH adjustment, allow the mixture to stand in a refrigerator to maximize precipitation.[1][8]
Low recovery after recrystallization.Incorrect solvent ratio or excessive solvent volume.- Optimize the water-acetone ratio for recrystallization. - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Problem 2: Poor Selectivity in the Oxidation of 2-methyl-4-nitropyridine with KMnO₄
Symptom Possible Cause Troubleshooting & Optimization
Formation of multiple products detected by TLC or NMR.Competing ring oxidation.[9][10]- Perform the reaction at a lower temperature to favor oxidation of the more reactive methyl group. - Slowly add the potassium permanganate solution to the reaction mixture to maintain a low concentration of the oxidant.
Over-oxidation of the desired product.- Use a stoichiometric amount of KMnO₄. An excess can lead to degradation of the product. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of unreacted starting material.Insufficient oxidizing agent or reaction time.- Incrementally increase the equivalents of KMnO₄. - Extend the reaction time while monitoring for the formation of byproducts.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 2-cyano-4-nitropyridine[1][8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

  • Heating: Stir the reaction mixture at 120°C for 2 hours.

  • Quenching and Neutralization: Cool the reaction to room temperature. In a separate beaker, prepare a solution of 5.60 g of sodium sulfite in 10 ml of water. Slowly add the sodium sulfite solution dropwise to the reaction mixture, maintaining the temperature between 20°C and 25°C. Continue stirring at this temperature for 1 hour.

  • Heating: Warm the reaction mixture to 80°C for 1 hour.

  • Workup and Precipitation: Cool the reaction to room temperature and pour it into 100 g of ice water. Adjust the pH of the mixture to approximately 2 with sodium carbonate.

  • Isolation: Allow the mixture to stand in a refrigerator to induce precipitation. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a water-acetone solvent mixture to obtain 3.50 g (62.1% yield) of light yellow crystalline this compound.

Data Presentation

Parameter Hydrolysis of 2-cyano-4-nitropyridine
Starting Material 2-cyano-4-nitropyridine
Reagents 90% Sulfuric Acid, Sodium Sulfite, Sodium Carbonate
Reaction Temperature 120°C, then 20-25°C, then 80°C
Reaction Time 2 hours, then 1 hour, then 1 hour
Yield 62.1%[1]
Purification Method Recrystallization (Water-Acetone)[1][8]
Melting Point 157-158°C (decomposes)[1][8]

Visualizations

Synthesis_Workflow Start Starting Material (2-cyano-4-nitropyridine) Hydrolysis Acid Hydrolysis (H₂SO₄, 120°C) Start->Hydrolysis Workup Workup (Quenching, pH adjustment to ~2) Hydrolysis->Workup Isolation Isolation (Precipitation, Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Product (this compound) Purification->Product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Troubleshooting_Oxidation Problem Low Yield / Complex Mixture in Oxidation Reaction Check_Temp Is Reaction Temperature Optimized? Problem->Check_Temp Check_Oxidant Is Oxidant Stoichiometry Correct? Check_Temp->Check_Oxidant Yes Lower_Temp Action: Lower Temperature to reduce ring oxidation Check_Temp->Lower_Temp No Check_Time Is Reaction Time Sufficient? Check_Oxidant->Check_Time Yes Adjust_Oxidant Action: Adjust Oxidant Amount (avoid excess) Check_Oxidant->Adjust_Oxidant No Increase_Time Action: Increase Reaction Time (monitor by TLC) Check_Time->Increase_Time No Success Improved Yield and Selectivity Check_Time->Success Yes Lower_Temp->Check_Oxidant Adjust_Oxidant->Check_Time Increase_Time->Success

Caption: Troubleshooting logic for the oxidation of 2-methyl-4-nitropyridine.

References

Technical Support Center: Regioselective Synthesis of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitropicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic strategies for the regioselective synthesis of this compound include:

  • Nitration of Picolinic Acid N-oxide: This is a widely used method where the N-oxide group directs the nitration to the C4 position.

  • Oxidation of 4-nitro-2-methylpyridine (4-nitro-2-picoline): This route involves the oxidation of the methyl group at the C2 position to a carboxylic acid.

  • Hydrolysis of 2-cyano-4-nitropyridine: In this method, the nitrile group is hydrolyzed to a carboxylic acid under acidic conditions.[1]

Q2: Why is direct nitration of 2-picolinic acid not a viable method for synthesizing this compound?

A2: Direct nitration of 2-picolinic acid is generally not a viable method due to the electron-withdrawing nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. When the reaction is forced under harsh conditions, it often leads to a mixture of regioisomers with low yields, and the desired 4-nitro isomer is not the major product. The use of the N-oxide is crucial for activating the ring and directing the substitution to the 4-position.

Q3: I am observing the formation of by-products. What are the likely impurities in my final product?

A3: The nature of the impurities will depend on the synthetic route chosen:

  • Nitration of Picolinic Acid N-oxide: Common impurities include other nitro isomers (e.g., 6-nitropicolinic acid N-oxide) and potentially unreacted starting material.

  • Oxidation of 4-nitro-2-methylpyridine: Incomplete oxidation can leave unreacted starting material. Over-oxidation can lead to ring-opened by-products or decarboxylation.

  • Hydrolysis of 2-cyano-4-nitropyridine: The primary impurity is often the corresponding amide, resulting from incomplete hydrolysis.

Q4: How can I purify the final this compound product?

A4: Recrystallization is the most common method for purifying this compound. A water-acetone solvent mixture has been reported to be effective.[2][3] The choice of solvent will depend on the impurities present. It is crucial to select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

Troubleshooting Guides

Route 1: Nitration of Picolinic Acid N-oxide

This guide addresses common issues when synthesizing this compound via the nitration of picolinic acid N-oxide.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound N-oxide Insufficiently strong nitrating conditions.Ensure the use of a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid.
Reaction temperature is too low.The reaction often requires elevated temperatures (e.g., 100-130°C) to proceed at a reasonable rate.
Formation of Multiple Nitro Isomers Loss of regioselectivity.The N-oxide is crucial for directing nitration to the C4 position. Confirm the successful synthesis and purity of the starting Picolinic Acid N-oxide.
Reaction temperature is too high.Excessively high temperatures can sometimes lead to the formation of other isomers. Maintain the temperature within the recommended range.
Runaway Exothermic Reaction Rapid addition of the nitrating agent.Add the nitrating mixture dropwise to the solution of Picolinic Acid N-oxide with efficient stirring and cooling.
Inadequate cooling.Use an ice bath to maintain control over the reaction temperature, especially during the addition of the nitrating agent.
Difficulty in Isolating the Product Product remains dissolved in the workup solution.After quenching the reaction with ice, ensure the pH is adjusted to the point of minimum solubility for this compound (around pH 2-3) to induce precipitation.[2]
Route 2: Oxidation of 4-nitro-2-methylpyridine

This guide provides troubleshooting for the synthesis of this compound by oxidizing 4-nitro-2-methylpyridine.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Oxidation / Low Conversion Insufficient amount of oxidizing agent.Use a stoichiometric excess of a strong oxidizing agent like potassium permanganate (KMnO4).
Reaction time is too short.Monitor the reaction by TLC to ensure the disappearance of the starting material. These oxidations can sometimes require several hours.
Low Yield of Desired Product Over-oxidation and ring cleavage.Control the reaction temperature carefully. Add the oxidizing agent portion-wise to avoid localized overheating.
Decarboxylation of the product.Harsh reaction conditions (high temperature or extreme pH) can promote decarboxylation. Work up the reaction as soon as it is complete.
Formation of Dark Brown/Black Precipitate (MnO2) Use of KMnO4 as the oxidant.This is expected. The manganese dioxide precipitate needs to be filtered off from the reaction mixture. Thoroughly wash the precipitate with hot water to recover any adsorbed product.
Difficulty in Product Isolation The product is soluble in the aqueous reaction mixture.After removing the MnO2, the filtrate should be concentrated and then acidified to precipitate the this compound. The product can also be isolated as a salt (e.g., copper salt) if direct precipitation is difficult.
Route 3: Hydrolysis of 2-cyano-4-nitropyridine

This section offers solutions to common problems encountered during the hydrolysis of 2-cyano-4-nitropyridine.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis (Amide Intermediate) Insufficiently harsh reaction conditions.Ensure the use of a strong acid (e.g., 90% sulfuric acid) and elevated temperatures (e.g., 120°C).[2]
Reaction time is too short.Monitor the reaction progress by TLC or HPLC to confirm the complete conversion of the nitrile and any amide intermediate.
Product Degradation Reaction temperature is too high or reaction time is too long.While elevated temperatures are necessary, prolonged heating at very high temperatures can lead to decomposition. Optimize the reaction time and temperature.
Low Yield after Workup The product is partially soluble in the aqueous solution.After diluting the reaction mixture with ice water, cool the solution in a refrigerator to maximize precipitation.[2]
Incorrect pH for precipitation.Carefully adjust the pH to approximately 2 with a base like sodium carbonate to ensure maximum precipitation of the carboxylic acid.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Picolinic Acid N-oxide

This protocol is adapted from the nitration of pyridine N-oxide and should be optimized for picolinic acid N-oxide.

Materials:

  • Picolinic Acid N-oxide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Carbonate solution

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Picolinic Acid N-oxide.

  • Nitration: Gently heat the Picolinic Acid N-oxide to around 60°C. Slowly add the prepared nitrating mixture dropwise, maintaining the internal temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 100-130°C for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Slowly add saturated sodium carbonate solution to neutralize the acid until the pH is around 7-8. The product, this compound N-oxide, should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Deoxygenation (if necessary): The N-oxide can be deoxygenated using standard methods (e.g., with PCl3) to yield this compound.

Protocol 2: Synthesis of this compound via Hydrolysis of 2-cyano-4-nitropyridine

This protocol is based on a literature procedure.[2][3]

Materials:

  • 2-cyano-4-nitropyridine

  • 90% Sulfuric Acid

  • Sodium Sulfite

  • Sodium Carbonate

  • Water-acetone mixture for recrystallization

Procedure:

  • Reaction Setup: Dissolve 5.00 g of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a flask equipped with a stirrer.

  • Hydrolysis: Heat the mixture and stir at 120°C for 2 hours.

  • Quenching: Cool the reaction mixture to 20-25°C. Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise. Continue stirring at this temperature for 1 hour.

  • Heating: Warm the reaction to 80°C for 1 hour.

  • Precipitation: Cool the reaction to room temperature and pour it into 100 g of ice water. Adjust the pH to approximately 2 with sodium carbonate.

  • Isolation: Allow the mixture to stand in a refrigerator to induce precipitation. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a water-acetone solvent mixture to obtain light yellow crystals of this compound.[2][3]

Visualizations

experimental_workflow_nitration cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Isolation prep1 Fuming HNO3 + Conc. H2SO4 prep2 Cooling (Ice Bath) prep1->prep2 Slow Addition react Add Nitrating Mixture (60°C -> 100-130°C) prep2->react start Picolinic Acid N-oxide start->react monitor TLC Monitoring react->monitor quench Pour onto Ice monitor->quench neutralize Neutralize (Na2CO3) pH 7-8 quench->neutralize filtrate Vacuum Filtration neutralize->filtrate product This compound N-oxide filtrate->product

Caption: Workflow for the synthesis of this compound N-oxide via nitration.

logical_relationship_challenges cluster_nitration Nitration of Picolinic Acid N-oxide cluster_oxidation Oxidation of 4-nitro-2-picoline cluster_hydrolysis Hydrolysis of 2-cyano-4-nitropyridine cluster_solutions Controlling Factors n_regio Poor Regioselectivity sol_temp Temperature Control n_regio->sol_temp n_yield Low Yield n_yield->sol_temp sol_reagent Reagent Stoichiometry & Addition Rate n_yield->sol_reagent n_runaway Runaway Reaction n_runaway->sol_temp n_runaway->sol_reagent o_incomplete Incomplete Oxidation o_incomplete->sol_reagent sol_time Reaction Time o_incomplete->sol_time o_over Over-oxidation o_over->sol_temp o_over->sol_reagent o_decarbox Decarboxylation o_decarbox->sol_temp sol_ph pH Control o_decarbox->sol_ph h_incomplete Incomplete Hydrolysis (Amide formation) h_incomplete->sol_temp h_incomplete->sol_time h_degrade Product Degradation h_degrade->sol_temp h_degrade->sol_time

Caption: Key challenges in the synthesis of this compound and their solutions.

References

preventing decomposition of 4-Nitropicolinic Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitropicolinic Acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its decomposition during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Several suppliers suggest storage at temperatures ranging from room temperature to as low as -15°C.[1][2][3] For optimal stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[4][5]

Q2: My this compound has changed color from white/light yellow to a darker orange or greenish hue. What could be the cause?

A color change in your this compound may indicate decomposition. The appearance of the pure compound is typically described as a white to light yellow, or sometimes orange to green, crystalline powder.[3][6] Exposure to light, elevated temperatures, or reactive impurities can potentially lead to degradation. One possible degradation pathway is the reduction of the nitro group, which can sometimes lead to colored byproducts. It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or NMR spectroscopy, before use.

Q3: I suspect my this compound has degraded. How can I confirm this?

The most reliable way to confirm the degradation of your compound is through analytical techniques. You can use High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample by comparing the peak area of the main component to any impurity peaks. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence of degradation products by comparing the spectrum of your sample to that of a pure reference standard. A significant decrease in the melting point, accompanied by decomposition, can also be an indicator of impurity.[5][7]

Q4: What are the likely decomposition pathways for this compound?

While specific studies on the decomposition of this compound are limited, potential degradation pathways can be inferred from the chemistry of related compounds. These include:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which can be accelerated by heat. Studies on related pyridinecarboxylic acids have shown that electron-withdrawing groups, such as a nitro group, can influence the rate of decarboxylation.[8][9]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group in the presence of reducing agents or certain metals.[4][10] This would result in the formation of 4-aminopicolinic acid.

  • Hydrolysis: Although less common for the pyridine ring itself, hydrolysis of functional groups can be a concern, especially at non-neutral pH and elevated temperatures.

Q5: Can I purify this compound that has partially decomposed?

Yes, it is possible to purify partially decomposed this compound. Recrystallization is a common and effective method for purifying solid organic compounds. A suggested solvent system for the recrystallization of this compound is a mixture of water and acetone.[5][7] A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation: Stability of this compound

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on general principles of chemical stability for nitro-aromatic carboxylic acids. It is highly recommended to perform your own stability studies for critical applications.

Condition Temperature Purity after 6 months (%) Purity after 12 months (%) Observed Changes
Recommended4°C, Dark, Inert Atmosphere>99%>98%No significant change.
Ambient25°C, Dark, Sealed~98%~96%Slight discoloration possible.
Ambient25°C, Exposed to Light & Air~95%~90%Noticeable discoloration (yellowing/browning).
Elevated Temp40°C, Dark, Sealed~90%<85%Significant discoloration and potential clumping.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. It is based on standard HPLC methods for organic acids and should be optimized for your specific instrumentation.[11][12][13]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Protocol 2: Recrystallization for Purification

This protocol describes the purification of this compound by recrystallization.[5][7]

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of a hot water-acetone mixture and gently heat while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same water-acetone mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Below are diagrams illustrating potential decomposition pathways and a general workflow for troubleshooting.

DecompositionPathways 4-Nitropicolinic_Acid This compound Decarboxylation_Product 4-Nitropyridine 4-Nitropicolinic_Acid->Decarboxylation_Product Heat (Δ) - CO2 Reduction_Product 4-Aminopicolinic Acid 4-Nitropicolinic_Acid->Reduction_Product Reducing Agent (e.g., H2/Pd) TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Analysis cluster_2 Decision & Action Observation Observe unexpected property of This compound (e.g., color change, clumping) Purity_Check Perform Purity Check (e.g., HPLC, NMR, Melting Point) Observation->Purity_Check Compare_Data Compare data with reference standard Purity_Check->Compare_Data Purity_Acceptable Purity Acceptable? Compare_Data->Purity_Acceptable Use_As_Is Use as is Purity_Acceptable->Use_As_Is Yes Purify Purify by Recrystallization Purity_Acceptable->Purify No Purify->Purity_Check Re-analyze Discard Discard if purification is not feasible Purify->Discard

References

workup procedure to remove impurities from 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the removal of impurities from 4-Nitropicolinic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities depend on the synthetic route used.

  • From hydrolysis of 2-cyano-4-nitropyridine: Impurities may include unreacted 2-cyano-4-nitropyridine, the intermediate amide (4-nitropicolinamide), and residual sulfuric acid or sodium carbonate from the workup.

  • From nitration of picolinic acid N-oxide: Potential impurities include unreacted picolinic acid N-oxide and other nitrated isomers of picolinic acid N-oxide.[1][2]

Q2: What is the recommended general procedure for purifying crude this compound?

A2: The most common and effective method for purifying this compound is a combination of a pH-adjusted precipitation followed by recrystallization.[3] The crude product is typically precipitated from an acidic aqueous solution by adjusting the pH to approximately 2. This is followed by recrystallization from a suitable solvent system, such as a water-acetone mixture.[3]

Q3: My purified this compound is still colored (e.g., light yellow). Is this normal?

A3: Pure this compound is typically a white to pale yellow solid.[4] A persistent yellow color may indicate the presence of residual nitro-aromatic impurities or degradation products. If a high level of purity is required, a second recrystallization or treatment with activated charcoal during the recrystallization process may be necessary to remove colored impurities.

Q4: I am having trouble getting the this compound to crystallize out of solution. What should I do?

A4: Difficulty in crystallization can be due to several factors. Please refer to the Troubleshooting Guide below for detailed solutions to common crystallization problems.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Problem Possible Cause Suggested Solution
Low yield of precipitated product after pH adjustment. 1. Incorrect pH: The pH was not adjusted to the optimal range for precipitation (~pH 2).2. Insufficient cooling: The solution was not cooled for a sufficient amount of time to allow for complete precipitation.1. Carefully re-check and adjust the pH of the solution using a calibrated pH meter.2. Allow the mixture to stand in a refrigerator for a longer period to induce maximum precipitation.[3]
The product "oils out" instead of forming crystals during recrystallization. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.2. The chosen solvent is not ideal, or the boiling point of the solvent is higher than the melting point of the solute.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]2. Consider a different solvent or solvent system. A mixture of a good solvent and a poor solvent can be effective.
No crystals form upon cooling the recrystallization solution. 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated but requires nucleation to begin crystallization.1. Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[6]
Crystals form too quickly, potentially trapping impurities. 1. The solution was cooled too rapidly.2. The solution is highly concentrated.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer, larger crystals.[7]2. Re-heat the solution and add a small amount of additional solvent to slightly decrease the saturation.
The final product has a low melting point or a broad melting range. 1. The product is still impure.2. The product is wet with residual solvent.1. Repeat the recrystallization procedure. Ensure slow cooling and proper washing of the filtered crystals.2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent.

Experimental Protocols

Protocol 1: Workup and Precipitation of Crude this compound (from Hydrolysis of 2-cyano-4-nitropyridine)
  • Cooling and Dilution: After the hydrolysis reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly and carefully pour the cooled reaction mixture over 100 g of ice water with stirring.

  • pH Adjustment: Adjust the pH of the aqueous solution to approximately 2 using a saturated solution of sodium carbonate. Add the sodium carbonate solution dropwise while continuously monitoring the pH with a pH meter.

  • Precipitation: Allow the mixture to stand in a refrigerator (4-8 °C) to induce the precipitation of the crude this compound.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water to remove any residual acid or salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: A mixture of water and acetone is a commonly used and effective solvent system for the recrystallization of this compound.[3] The optimal ratio will depend on the impurity profile of the crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot water-acetone solvent mixture and heat the flask on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 13509-19-8[3]
Molecular Formula C₆H₄N₂O₄[3]
Molecular Weight 168.11 g/mol [3]
Melting Point 153-158 °C (with decomposition)[3]
Appearance White to light yellow crystalline powder[4]

Table 2: Qualitative Solubility of this compound

SolventSolubility
Water Soluble in hot water, less soluble in cold water.
Acetone Soluble.
Ethanol Soluble.
Polar Organic Solvents Generally soluble in polar organic solvents.[4]

Visualizations

experimental_workflow cluster_workup Workup Procedure cluster_recrystallization Recrystallization crude_mixture Crude Reaction Mixture dilution Dilution with Ice Water crude_mixture->dilution ph_adjustment pH Adjustment to ~2 dilution->ph_adjustment precipitation Precipitation of Crude Product ph_adjustment->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude this compound filtration1->crude_product Dried Crude Product dissolution Dissolution in Hot Solvent (e.g., Water-Acetone) crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization if no insoluble impurities hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 drying Drying filtration2->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes crystals_fast Crystals Form Too Fast? no_crystals->crystals_fast No evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes (Clear Solution) induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes (Saturated) success Pure Crystals Obtained crystals_fast->success No cool_slower Cool More Slowly crystals_fast->cool_slower Yes reheat_add_solvent->start evaporate_solvent->start induce_crystallization->start cool_slower->start

Caption: Troubleshooting logic for common recrystallization issues.

References

scale-up challenges for the production of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Nitropicolinic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot or industrial production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor reaction progress using TLC or HPLC to determine optimal reaction time. - Gradually increase reaction temperature, while carefully monitoring for side-product formation.
Poor Mixing/Mass Transfer (Scale-up Issue): In heterogeneous reactions (e.g., nitration of picolinic acid N-oxide in a mixed-acid system), inefficient mixing can limit the reaction rate.- Increase agitation speed in the reactor. - Consider the use of a reactor with a higher shear impeller. - For large-scale production, evaluate the use of a continuous flow reactor to improve mixing and mass transfer.
Side Reactions: Over-nitration or degradation of starting material or product.- Control the stoichiometry of the nitrating agent carefully. - Add the nitrating agent slowly and at a controlled temperature. - Lowering the reaction temperature can help minimize side reactions.
High Impurity Levels Over-nitration: Formation of dinitrated species.- Maintain a low reaction temperature. - Use a minimal excess of the nitrating agent. - Add the nitrating agent portion-wise or via slow addition to control its concentration.
Incomplete Hydrolysis (from 2-cyano-4-nitropyridine route): Residual starting material or amide intermediate.- Ensure sufficient reaction time and temperature for the hydrolysis step. - Verify the concentration and purity of the sulfuric acid used.
Thermal Degradation: Decomposition of the product at elevated temperatures.- Avoid excessive heating during the reaction and work-up. - Use a well-controlled heating system and monitor the internal temperature of the reactor closely.
Exothermic Reaction/Thermal Runaway Poor Heat Dissipation (Scale-up Issue): The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Nitration reactions are highly exothermic.- Slow Reagent Addition: Add the nitrating agent at a slow, controlled rate. - Efficient Cooling: Utilize a reactor with a cooling jacket and ensure adequate coolant flow. An ice bath or cryostat may be necessary for larger scales. - Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively. - Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior temperature control and are inherently safer for highly exothermic processes.
Product Isolation/Purification Difficulties Poor Crystallization: Product remains in solution or forms an oil.- Ensure the pH of the solution is adjusted correctly to precipitate the acid. - Try different solvent systems for recrystallization (e.g., water-acetone mixture). - Seeding the solution with a small crystal of the pure product can induce crystallization.
Filtration Issues (Scale-up Issue): Slow filtration due to fine particle size.- Optimize crystallization conditions to obtain larger crystals. - Consider using a filter press or centrifuge for large-scale filtration.
Tailing in Chromatography: The basic nature of the pyridine ring can cause tailing on silica gel.- Add a small amount of a base like triethylamine to the eluent to mitigate tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main synthetic routes are:

  • Nitration of Picolinic Acid N-Oxide: This involves the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid.[1]

  • Hydrolysis of 2-Cyano-4-nitropyridine: This method involves the hydrolysis of 2-cyano-4-nitropyridine using a strong acid, such as 90% sulfuric acid.[2]

Q2: My nitration reaction is difficult to control on a larger scale. What are the key safety considerations?

Nitration reactions are highly exothermic and pose a significant risk of thermal runaway. Key safety considerations for scale-up include:

  • Thorough Risk Assessment: Before scaling up, perform a comprehensive risk assessment to identify potential hazards.[3]

  • Effective Heat Management: Implement robust cooling systems and control the rate of reagent addition to manage heat generation.[3]

  • Emergency Preparedness: Have a clear emergency response plan in place for potential incidents like spills, leaks, or thermal runaway.[3]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[3]

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a fume hood, to avoid inhalation of toxic fumes.[3]

  • Continuous Flow Chemistry: For industrial production, consider using continuous flow reactors, which offer enhanced safety due to smaller reaction volumes and better temperature control.

Q3: I am observing significant amounts of dinitrated byproducts. How can I improve the selectivity for mono-nitration?

To favor the formation of the mono-nitrated product, you can implement the following strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species.

  • Reaction Time Monitoring: Use analytical techniques like TLC or HPLC to monitor the reaction and stop it once the formation of the desired product is maximized.

Q4: What are the recommended methods for purifying this compound at a larger scale?

Purification of this compound can be challenging. The following methods are commonly used:

  • Crystallization: Recrystallization from a suitable solvent system, such as a water-acetone mixture, is an effective method for achieving high purity.[2]

  • Acid-Base Extraction: As a pyridine derivative, you can use an acidic wash to protonate the molecule and extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Chromatography: While column chromatography can be used, tailing may be an issue on silica gel due to the basicity of the pyridine ring. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.

Experimental Protocols

Synthesis of this compound from 2-Cyano-4-nitropyridine (Lab-Scale)[2]

Materials:

  • 2-Cyano-4-nitropyridine

  • 90% Sulfuric acid

  • Sodium sulfite

  • Sodium carbonate

  • Water

  • Acetone

Procedure:

  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

  • Stir the reaction mixture at 120°C for 2 hours.

  • Cool the mixture to 20-25°C.

  • Slowly add a solution of 5.60 g of sodium sulfite dissolved in 10 ml of water dropwise, maintaining the temperature at 20-25°C.

  • Continue stirring at this temperature for 1 hour.

  • Warm the reaction to 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture by adding 100 g of ice water.

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate.

  • Allow the mixture to stand in a refrigerator to induce precipitation.

  • Collect the precipitate by filtration.

  • Recrystallize the solid from a water-acetone solvent mixture to yield 3.50 g (62.1% yield) of light yellow crystalline this compound.

Data Presentation

Table 1: Lab-Scale Synthesis of this compound from 2-Cyano-4-nitropyridine [2]

ParameterValue
Starting Material2-Cyano-4-nitropyridine
Reagents90% H₂SO₄, Na₂SO₃
Reaction Temperature120°C, then 20-25°C, then 80°C
Reaction Time2 hours, then 1 hour, then 1 hour
Yield62.1%
Product AppearanceLight yellow crystalline solid
Melting Point157-158°C (with decomposition)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-cyano-4-nitropyridine in 90% H2SO4 B Heat to 120°C for 2h A->B C Cool to 20-25°C B->C D Add Na2SO3 solution C->D E Stir for 1h D->E F Heat to 80°C for 1h E->F G Cool to RT F->G H Dilute with ice water G->H I Adjust pH to ~2 H->I J Precipitate in refrigerator I->J K Filter J->K L Recrystallize K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

scaleup_challenges cluster_synthesis This compound Synthesis cluster_challenges Scale-Up Challenges synthesis Lab-Scale Synthesis heat Heat Management (Exothermic Reaction) synthesis->heat mixing Mixing & Mass Transfer synthesis->mixing impurities Impurity Profile Control (e.g., Over-nitration) synthesis->impurities isolation Product Isolation & Purification synthesis->isolation safety Safety & Hazard Mitigation synthesis->safety

Caption: Key challenges in scaling up the synthesis of this compound.

References

Validation & Comparative

comparative analysis of different synthetic routes to 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Nitropicolinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its unique electronic properties, stemming from the presence of both a carboxylic acid and a nitro group on the pyridine ring, make it a versatile precursor for further functionalization.[3] This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering a detailed look at their methodologies, and presenting available experimental data to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Strategies

Several synthetic pathways to this compound have been reported, each with its own set of advantages and disadvantages. The most common approaches include the nitration of picolinic acid N-oxide, the hydrolysis of a nitrile precursor, and the oxidation of a methyl-substituted pyridine.

Route 1: Nitration of Picolinic Acid N-oxide

This classical approach involves the initial N-oxidation of picolinic acid, followed by nitration to introduce the nitro group at the 4-position, and subsequent deoxygenation.

A common procedure for the nitration step involves treating picolinic acid N-oxide with a mixture of fuming nitric acid and sulfuric acid.[4] This electrophilic substitution is directed to the 4-position due to the electronic influence of the N-oxide group. The resulting this compound N-oxide is an intermediate that can be deoxygenated to yield this compound.[4] While the nitration to the N-oxide is well-documented, the subsequent deoxygenation to obtain this compound is a necessary final step that adds to the overall process.[4][5]

Logical Relationship for Route 1

Picolinic Acid Picolinic Acid Picolinic Acid N-oxide Picolinic Acid N-oxide Picolinic Acid->Picolinic Acid N-oxide Oxidation This compound N-oxide This compound N-oxide Picolinic Acid N-oxide->this compound N-oxide Nitration (HNO3/H2SO4) This compound This compound This compound N-oxide->this compound Deoxygenation (e.g., PCl3)

Caption: Synthetic pathway via nitration of Picolinic Acid N-oxide.

Route 2: Hydrolysis of 2-Cyano-4-nitropyridine

This method offers a more direct approach, starting from 2-cyano-4-nitropyridine. The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic conditions.[3][6] This route benefits from the commercial availability of the starting material and a straightforward, one-step conversion to the final product.

Experimental Workflow for Route 2

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 2-cyano-4-nitropyridine in 90% H2SO4 Heat Stir at 120°C for 2 hours Start->Heat Quench Cool and add Na2SO3 solution Heat->Quench Precipitate Adjust pH to ~2 with Na2CO3 and cool in refrigerator Quench->Precipitate Isolate Filter the precipitate Precipitate->Isolate Recrystallize Recrystallize from water-acetone mixture Isolate->Recrystallize Product Obtain this compound Recrystallize->Product

Caption: Experimental workflow for the hydrolysis of 2-Cyano-4-nitropyridine.

Route 3: Oxidation of 4-Nitro-2-methylpyridine

Conceptually, the selective oxidation of the methyl group of 4-nitro-2-methylpyridine presents a direct route to this compound.[3] This approach is analogous to the industrial synthesis of other picolinic acids.[3] Catalytic systems, often involving transition metal oxides like vanadium pentoxide, are typically employed for such transformations.[3][7] However, the presence of the deactivating nitro group can make this oxidation more challenging compared to the oxidation of other methylpyridines.[7]

Comparative Data

ParameterRoute 1: Nitration of Picolinic Acid N-oxideRoute 2: Hydrolysis of 2-Cyano-4-nitropyridineRoute 3: Oxidation of 4-Nitro-2-methylpyridine
Starting Material Picolinic Acid N-oxide2-Cyano-4-nitropyridine4-Nitro-2-methylpyridine
Key Reagents Fuming HNO₃, H₂SO₄, Deoxygenating agent (e.g., PCl₃)90% H₂SO₄, Na₂SO₃, Na₂CO₃Oxidizing agent (e.g., V₂O₅, MnO₂)
Reaction Steps 2 (Nitration, Deoxygenation)1 (Hydrolysis)1 (Oxidation)
Reported Yield Not explicitly reported for the final product62.1%[6]Not reported for this specific substrate
Reaction Conditions Not fully detailed120°C, 2 hours[6]High temperature (e.g., 150°C)[7]
Advantages Utilizes a common and well-established reaction (nitration).Single-step reaction, good reported yield.Potentially atom-economical.
Disadvantages Multi-step process, use of fuming acids.Harsh acidic conditions, high temperature.Potentially challenging oxidation due to the nitro group, lack of specific experimental data.

Experimental Protocols

Route 2: Hydrolysis of 2-Cyano-4-nitropyridine

Materials:

  • 2-Cyano-4-nitropyridine (5.00 g, 34 mmol)

  • 90% Sulfuric acid (50 g)

  • Sodium sulfite (5.60 g)

  • Sodium carbonate

  • Water

  • Acetone

Procedure:

  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.[6]

  • Heat the reaction mixture to 120°C and stir for 2 hours.[6]

  • Cool the mixture to 20-25°C.[6]

  • Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise, maintaining the temperature at 20-25°C.[6]

  • Continue stirring at this temperature for 1 hour, then warm the mixture to 80°C for 1 hour.[6]

  • Cool the reaction to room temperature and dilute by adding 100 g of ice water.[6]

  • Adjust the pH of the mixture to approximately 2 with sodium carbonate.[6]

  • Allow the mixture to stand in a refrigerator to induce precipitation.[6]

  • Collect the precipitate by filtration.[6]

  • Recrystallize the crude product from a water-acetone solvent mixture to yield 3.50 g (62.1%) of this compound as a light yellow crystalline solid.[6]

  • Characterization: Melting point: 157-158°C (with decomposition). IR (KBr): 1710, 1600, 1585, 1535 cm⁻¹.[6]

Conclusion

The synthesis of this compound can be achieved through several pathways. The hydrolysis of 2-cyano-4-nitropyridine stands out as a well-documented and efficient one-step method with a good reported yield. While the nitration of picolinic acid N-oxide is a viable, albeit multi-step, alternative, the oxidation of 4-nitro-2-methylpyridine remains a more conceptual route that requires further investigation to establish a reliable experimental protocol. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

References

spectroscopic comparison of 4-Nitropicolinic Acid and its amino derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative spectroscopic analysis of 4-Nitropicolinic Acid and its amino derivative, 4-Aminopicolinic Acid, offering insights into how the substitution of a nitro group with an amino group fundamentally alters their spectroscopic signatures.

This comparison utilizes Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural and electronic differences between these two compounds. The experimental data presented herein provides a foundational understanding for their potential applications in medicinal chemistry and materials science.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and 4-Aminopicolinic Acid.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupThis compound4-Aminopicolinic Acid
O-H Stretch (Carboxylic Acid)Not specified in available data3340-3275 (broad)[1]
N-H Stretch (Amine)-3196-3081 (broad)[1]
C=O Stretch (Carboxylic Acid)1710[2]1634 (strong)[1]
C=C & C=N Stretch (Aromatic)1600, 1585[2]Not specified in available data
NO₂ Asymmetric Stretch1535[2]-
C-N Stretch (Amine)-1391 (strong)[1]

Table 2: ¹H NMR Spectroscopic Data (ppm)

ProtonThis compound4-Aminopicolinic Acid (in D₂O)[1]
H-3Expected downfield6.41 (s)
H-5Expected downfield6.95 (s)
H-6Expected downfield7.82 (s)
COOHExpected >10Not observed (exchange with D₂O)
NH₂-Not observed (exchange with D₂O)
Note: Specific experimental ¹H NMR data for this compound was not available in the reviewed literature. The expected chemical shifts are based on the electron-withdrawing nature of the nitro group.

Table 3: ¹³C NMR Spectroscopic Data (ppm)

CarbonThis compound4-Aminopicolinic Acid (in D₂O/(CD₃)₂SO)[1]
C=OExpected ~165-170173.09 (as COOK)
C-2Expected downfield154.59
C-3Expected downfield110.63
C-4Expected downfield156.59
C-5Expected downfield111.63
C-6Expected downfield148.85
Note: Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature. The expected chemical shifts are based on the electron-withdrawing nature of the nitro group.

Table 4: UV-Vis Spectroscopic Data (nm)

Compoundλmax (nm)
This compoundNot specified in available data
4-Aminopicolinic AcidNot specified in available data
Note: Experimental UV-Vis data for both compounds were not found in the reviewed literature. Inferences on their UV-Vis characteristics are discussed in the analysis section.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Protocol (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded for baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Protocol:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method: Solution-phase UV-Vis Spectroscopy.

Protocol:

  • A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, water).

  • The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).

  • The UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

  • A spectrum of the pure solvent is used as a baseline for correction.

Spectroscopic Comparison Workflow

Spectroscopic_Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Comparison cluster_output Comparative Guide Compound1 This compound FTIR FT-IR Compound1->FTIR NMR NMR (¹H & ¹³C) Compound1->NMR UVVis UV-Vis Compound1->UVVis Compound2 4-Aminopicolinic Acid Compound2->FTIR Compound2->NMR Compound2->UVVis IR_Analysis Vibrational Modes (Functional Groups) FTIR->IR_Analysis NMR_Analysis Chemical Shifts & Structure (Electronic Environment) NMR->NMR_Analysis UVVis_Analysis Electronic Transitions (Conjugation & Chromophores) UVVis->UVVis_Analysis Guide Publication Guide IR_Analysis->Guide NMR_Analysis->Guide UVVis_Analysis->Guide

Caption: Workflow for the spectroscopic comparison of this compound and its amino derivative.

Discussion and Interpretation

The substitution of the electron-withdrawing nitro group (-NO₂) with an electron-donating amino group (-NH₂) brings about significant changes in the spectroscopic properties of the picolinic acid scaffold.

FT-IR Analysis: The most prominent difference in the FT-IR spectra is the appearance of N-H stretching bands for 4-Aminopicolinic Acid in the region of 3200-3400 cm⁻¹, which are absent in this compound.[1] Conversely, this compound exhibits a characteristic asymmetric stretching vibration for the NO₂ group around 1535 cm⁻¹.[2] The C=O stretching frequency is also affected; the electron-donating amino group in 4-Aminopicolinic Acid leads to a lower C=O stretching frequency (1634 cm⁻¹) compared to that of this compound (1710 cm⁻¹), indicating a decrease in the double bond character of the carbonyl group due to resonance effects.[1][2]

NMR Analysis: While complete experimental NMR data for this compound is not readily available, the strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift (higher ppm values) for all aromatic protons and carbons compared to 4-Aminopicolinic Acid. The ¹H NMR spectrum of 4-Aminopicolinic Acid shows three singlets for the aromatic protons, consistent with its structure.[1] The ¹³C NMR data for 4-Aminopicolinic Acid confirms the presence of six distinct carbon environments.[1] The upfield shift of the aromatic carbon signals in 4-Aminopicolinic Acid compared to the expected positions for this compound reflects the increased electron density on the pyridine ring due to the electron-donating amino group.

UV-Vis Analysis: Although experimental UV-Vis spectra were not found, we can infer the general characteristics. Both compounds are expected to exhibit UV absorption due to π-π* transitions within the pyridine ring and n-π* transitions associated with the carbonyl and nitro/amino groups. The nitro group in this compound is a strong chromophore and is likely to result in absorption at a longer wavelength (a bathochromic or red shift) compared to unsubstituted picolinic acid. The amino group in 4-Aminopicolinic Acid, being an auxochrome, is also expected to cause a red shift and potentially an increase in the molar absorptivity (hyperchromic effect) due to increased conjugation with the aromatic ring.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide offers a comparative analysis of analytical methods for assessing the purity of 4-Nitropicolinic Acid, a key building block in various synthetic pathways.

Comparison of Analytical Methods for Purity Determination

A multi-faceted approach employing both chromatographic and spectroscopic techniques is the gold standard for a comprehensive purity analysis. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.

Analytical Method Principle of Detection Information Provided Typical Purity Range for Research Grade Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1]Quantitative purity (area %), retention time of the main component and impurities.>98%High resolution, sensitivity, and reproducibility, making it the gold standard for pharmaceutical compounds.[1]Requires a reference standard for absolute quantification, method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.[2]Absolute purity determination against a certified internal standard, structural information of the analyte and impurities.[2]>99%Direct measurement without needing a chemically identical reference standard, high accuracy and precision.[2][3]Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, potential for signal overlap.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation of the main component and impurities.N/A (confirmatory)High sensitivity and specificity, provides molecular formula with high-resolution MS.Not inherently quantitative without coupling to a separation technique like LC or GC.
Melting Point Analysis Temperature at which a solid transitions to a liquid.Indication of purity; pure compounds have a sharp melting point range.Sharp, narrow range (e.g., 1-2°C)Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating.
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase via a mobile phase.[5]Qualitative assessment of the number of components in a mixture, reaction monitoring.[5][6]Single spotQuick, simple, and inexpensive for qualitative checks.[5]Not quantitative, lower resolution compared to HPLC, results can be affected by humidity and temperature.[6]
Hypothetical Purity Analysis Data for Synthesized this compound

Below is a table summarizing hypothetical, yet realistic, experimental data from the purity assessment of a synthesized batch of this compound.

Analytical Method Parameter Result Interpretation
HPLC Purity (by area %)98.7%The sample is of high purity with minor impurities detected.
Retention Time5.2 minConsistent with the standard for this compound under the applied method.
qNMR Absolute Purity99.1%Confirms high purity against a certified internal standard.
¹H NMR (DMSO-d₆)Consistent with structureSignals correspond to the aromatic protons and the carboxylic acid proton of this compound.[7]
LC-MS [M-H]⁻167.0 m/zCorresponds to the deprotonated molecular ion of this compound (MW: 168.11 g/mol ).[8]
Melting Point Melting Range155-157°CClose to the literature value (157-158°C with decomposition), indicating good purity.[9][10] A slight depression and broadening may suggest the presence of minor impurities.
TLC Rf value0.45 (Ethyl Acetate/Hexane 1:1)A single major spot, suggesting no major impurities are present under these conditions.[11]

Experimental Protocols

Detailed methodologies for the key quantitative experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of synthesized this compound at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Set the column temperature to 30°C and the UV detection wavelength to 254 nm.

    • Inject 10 µL of the sample solution.

    • Run a suitable gradient program to ensure the elution of all components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with a certified internal standard.[2]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • Synthesized this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound and about 5-10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally recommended for accurate quantification).[2]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.[2]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[3]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mixed Melting Point Analysis for Identity Confirmation

This technique can confirm the identity of the synthesized compound if an authentic sample is available.[12]

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Materials:

  • Synthesized this compound

  • Authentic sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare three capillary tubes:

      • Synthesized this compound

      • Authentic this compound

      • An intimate 1:1 mixture of the synthesized and authentic samples.

  • Melting Point Determination:

    • Place all three capillaries in the melting point apparatus.[13]

    • Heat the samples at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[13]

    • Record the temperature range over which each sample melts.

  • Interpretation:

    • If the synthesized compound is identical to the authentic sample, the melting point of the mixture will be sharp and not depressed.[12]

    • If the two compounds are different, the mixture will exhibit a significantly depressed and broadened melting point range.[12]

Visualizations

Experimental Workflow for Purity Assessment

G Overall Purity Assessment Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_qualitative Qualitative Methods cluster_quantitative Quantitative Methods cluster_conclusion Final Assessment Synthesis Synthesize this compound Purification Purify by Recrystallization Synthesis->Purification Qualitative Qualitative Assessment Purification->Qualitative Quantitative Quantitative Assessment TLC TLC Qualitative->TLC MP Melting Point Analysis Qualitative->MP MS Mass Spectrometry (Identity) Qualitative->MS HPLC HPLC Quantitative->HPLC qNMR qNMR Quantitative->qNMR FinalPurity Determine Final Purity & Identity TLC->FinalPurity MP->FinalPurity MS->FinalPurity HPLC->FinalPurity qNMR->FinalPurity

Caption: Workflow for the synthesis, purification, and multi-technique purity assessment.

Logical Relationships of Purity Assessment Techniques

G Comparison of Purity Analysis Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_physical Physical Property center Purity Assessment HPLC HPLC (Quantitative) center->HPLC High Resolution TLC TLC (Qualitative) center->TLC Rapid Screening qNMR qNMR (Absolute Quantitative) center->qNMR Absolute Purity MS MS (Identity) center->MS Molecular Weight MP Melting Point (Qualitative) center->MP Impurity Indication HPLC->TLC Method Dev. qNMR->MS Structural Info

References

Comparative Guide to Analytical Methods for 4-Nitropicolinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Nitropicolinic Acid, a key chemical intermediate, is critical for process optimization and quality control. This guide provides an objective comparison of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, with representative experimental data presented to aid in methodological selection.

Data Presentation: A Comparative Analysis of Method Performance

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the typical quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of small aromatic organic molecules similar to this compound.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (%RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.15 ng/mL

Table 2: Method Attributes

AttributeHPLC-UVLC-MS/MS
Selectivity GoodExcellent
Sensitivity ModerateHigh
Instrumentation Cost LowerHigher
Operational Complexity LowerHigher
Sample Throughput HighModerate
Robustness HighModerate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products where concentration levels are relatively high.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 268 nm.

3. Validation Parameters:

  • Linearity: Determined by analyzing a series of at least five concentrations across the specified range.[1]

  • Accuracy: Assessed by the recovery of spiked samples at three different concentration levels.

  • Precision: Evaluated by repeated injections of the same sample on the same day (intra-day) and on different days (inter-day).[2]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[3]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of this compound, for instance, in biological matrices or for impurity profiling.

1. Sample Preparation:

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Validation Parameters:

  • Validation follows similar principles to the HPLC-UV method but with a focus on the lower concentration range.[4][5]

  • Matrix effects should be assessed to ensure the sample matrix does not interfere with the ionization of the analyte.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Separation D->E F UV Detection (268 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (LLE or SPE) B Evaporation A->B C Reconstitution B->C D Inject into LC C->D E C18 Separation D->E F ESI (-) Ionization E->F G MS/MS Detection (MRM) F->G H Mass Spectrum Generation G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for this compound quantification by LC-MS/MS.

References

A Comparative Analysis of Reactivity in Nitropyridine Carboxylic Acids: 4-Nitropicolinic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of 4-Nitropicolinic Acid and Its Isomers

In the landscape of pharmaceutical and materials science, nitropyridine carboxylic acids serve as pivotal building blocks for the synthesis of a diverse array of complex molecules. The strategic placement of a nitro group, a potent electron-withdrawing substituent, on the pyridine ring dramatically influences the molecule's physicochemical properties and reactivity. This guide provides a comprehensive comparison of this compound with other nitropyridine carboxylic acids, supported by available experimental data and established chemical principles.

Executive Summary of Reactivity

The reactivity of nitropicolinic acids is fundamentally governed by the position of the nitro group relative to the carboxylic acid and the pyridine nitrogen. This positioning dictates the electronic density of the pyridine ring, the acidity of the carboxyl group, and the stability of reaction intermediates. The following table summarizes the key reactivity trends based on available data.

CompoundPredicted pKaRelative Decarboxylation ReactivityInferred Overall Reactivity
3-Nitropicolinic AcidNot AvailableVery HighVery High
This compound~2.88[1]Moderate (Inferred)Moderate
5-Nitropicolinic AcidNot AvailableLowLow
6-Nitropicolinic AcidNot AvailableLow (Inferred)Low
Picolinic Acid (Reference)~5.2 (protonated pyridine)Very LowLow

Note: The reactivity of nitropyridine carboxylic acids is multifaceted. This guide primarily focuses on decarboxylation as a key indicator of stability and reactivity, and acidity (pKa) as a measure of the electronic influence of the nitro group.

The Decisive Role of the Nitro Group Position

The location of the electron-withdrawing nitro group is the primary determinant of the reactivity differences among nitropicolinic acid isomers.

3-Nitropicolinic Acid: The placement of the nitro group at the 3-position significantly activates the molecule. Experimental observations have shown that 3-nitropicolinic acid undergoes decarboxylation so rapidly, even at 95°C, that its rate of reaction is difficult to measure.[2] This high reactivity can be attributed to the strong inductive electron withdrawal by the nitro group, which stabilizes the transition state of the decarboxylation reaction.

5-Nitropicolinic Acid: In contrast to the 3-nitro isomer, 5-nitropicolinic acid is considerably more stable. Studies on its decarboxylation have been conducted at a much higher temperature of 150°C, indicating a significantly lower propensity for this reaction compared to 3-nitropicolinic acid.

6-Nitropicolinic Acid: The reactivity of 6-nitropicolinic acid is influenced by the proximity of the nitro group to the pyridine nitrogen. While specific comparative data on its decarboxylation is scarce, it is generally considered to be one of the more stable isomers.

The following diagram illustrates the logical relationship between the position of the nitro group and the resulting reactivity in decarboxylation.

G Influence of Nitro Group Position on Decarboxylation Reactivity cluster_isomers Nitropicolinic Acid Isomers cluster_reactivity Relative Decarboxylation Reactivity 3-Nitro 3-Nitro Very High Very High 3-Nitro->Very High Strong activation 4-Nitro 4-Nitro Moderate Moderate 4-Nitro->Moderate Intermediate activation 5-Nitro 5-Nitro Low Low 5-Nitro->Low Lower activation 6-Nitro 6-Nitro 6-Nitro->Low Lower activation

Figure 1: Reactivity based on Nitro Group Position

Acidity as an Indicator of Electronic Effects

The acidity, represented by the pKa value, of the carboxylic acid group is a direct measure of the electron-withdrawing strength of the substituted pyridine ring. A lower pKa value indicates a stronger acid, which in turn suggests a greater degree of electron withdrawal from the carboxyl group. While a comprehensive set of experimental pKa values for all nitropicolinic acid isomers is not available, predicted values and data from related compounds provide valuable insights.

CompoundPredicted pKa
This compound2.88[1]
6-Methyl-5-nitropicolinic Acid2.78[3]

The predicted pKa of this compound (2.88) indicates that it is a significantly stronger acid than unsubstituted picolinic acid. This heightened acidity is a direct consequence of the powerful electron-withdrawing nature of the 4-nitro group, which stabilizes the resulting carboxylate anion.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 2-cyano-4-nitropyridine.[1]

  • Materials: 2-cyano-4-nitropyridine, 90% Sulfuric acid, Sodium sulfite, Sodium carbonate, Ice water, Acetone.

  • Procedure:

    • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

    • Stir the reaction mixture at 120°C for 2 hours.

    • Cool the reaction to 20-25°C and slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water.

    • Continue stirring at this temperature for 1 hour.

    • Warm the reaction to 80°C for 1 hour.

    • Cool the reaction to room temperature and pour it into 100 g of ice water.

    • Adjust the pH of the mixture to approximately 2 with sodium carbonate to induce precipitation.

    • Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to yield the product.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound Start Start Hydrolysis Hydrolysis Start->Hydrolysis 2-cyano-4-nitropyridine + 90% H2SO4, 120°C Neutralization Neutralization Hydrolysis->Neutralization Cooling, Na2SO3 addition Precipitation Precipitation Neutralization->Precipitation pH adjustment with Na2CO3 Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Figure 2: Synthesis Workflow Diagram

Conclusion

The reactivity of this compound is a nuanced subject, heavily dependent on the specific reaction conditions and the nature of the reacting species. Based on the available data, particularly from decarboxylation studies of its isomers, it can be concluded that this compound possesses a moderate level of reactivity, placing it between the highly reactive 3-nitropicolinic acid and the more stable 5- and 6-nitro isomers. Its heightened acidity, a consequence of the 4-nitro group, makes the carboxyl group more susceptible to nucleophilic attack in certain reactions. For researchers and drug development professionals, a thorough understanding of these reactivity trends is crucial for designing efficient synthetic routes and for the rational design of new molecular entities. Further quantitative kinetic studies across a range of reactions would provide a more complete and invaluable picture of the comparative reactivity of these important synthetic intermediates.

References

A Comparative Guide to the Biological Activity of 4-Nitropicolinic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-Nitropicolinic Acid and its analogues, drawing upon available experimental data. Due to the limited direct comparative studies on a unified set of this compound analogues, this guide synthesizes findings from research on closely related picolinic acid derivatives to offer insights into their potential therapeutic applications, particularly in antimicrobial and antifungal contexts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of various picolinic acid analogues. It is important to note that direct comparative data for a comprehensive series of this compound analogues is scarce in the public domain. Therefore, data from picolinamide and picolinic acid derivatives with various substitutions are presented to infer potential structure-activity relationships.

Table 1: Antifungal Activity of Picolinamide Derivatives

This table presents the median effective dose (ED₅₀) of various substituted picolinamide derivatives against the soil-borne fungus Rhizoctonia solani. Picolinamides are amide derivatives of picolinic acid.

CompoundSubstituent on Phenyl RingED₅₀ (μg/mL) against R. solani
Picolinamide Derivative 12-chloro29.08[1]
Picolinamide Derivative 23-chloro35.11[1]
Picolinamide Derivative 34-chloro42.33[1]
Picolinamide Derivative 42-nitro55.47[1]
Picolinamide Derivative 53-nitro60.11[1]
Picolinamide Derivative 64-nitro63.88[1]
Picolinamide Derivative 72-hydroxy70.25[1]
Picolinamide Derivative 83-hydroxy75.88[1]
Picolinamide Derivative 94-hydroxy80.14[1]

Table 2: Antimicrobial Activity of Picolinic Acid and its Salts

This table shows the Minimum Inhibitory Concentration (MIC) of picolinic acid and its sodium and potassium salts against various microorganisms at pH 5.0.

CompoundStaphylococcus aureus MIC (mg/mL)Pseudomonas aeruginosa MIC (mg/mL)Bacillus subtilis MIC (mg/mL)Candida albicans MIC (mg/mL)
Picolinic Acid0.78[2]0.39[2]0.02[2]0.20[2]
Sodium Picolinate0.78[2]0.39[2]0.02[2]0.20[2]
Potassium Picolinate0.78[2]0.39[2]0.02[2]0.20[2]

Table 3: Cytochrome c Reductase Inhibition by UK-2A Analogues

UK-2A is a potent antifungal antibiotic featuring a picolinic acid moiety. This table presents the half-maximal inhibitory concentration (IC₅₀) of UK-2A and some of its analogues against the Qi site of the cytochrome bc1 complex (cytochrome c reductase).

CompoundIC₅₀ (nM)
UK-2A3.8[3]
Analogue 23.3[3]
Analogue 52.02[3]
Analogue 132.89[3]
Analogue 161.55[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of picolinic acid and its analogues are provided below.

Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the ED₅₀ of compounds against soil-borne fungi.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Compound Incorporation: After autoclaving, cool the molten PDA to approximately 45-50°C. Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations. Pour the amended PDA into sterile Petri plates.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, at the center of each agar plate.

  • Incubation: Incubate the plates at 28 ± 2°C until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • ED₅₀ Determination: The ED₅₀ value is calculated by probit analysis of the concentration-response data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and yeast.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Cytochrome c Reductase)

This assay measures the inhibition of the cytochrome bc1 complex.

  • Enzyme Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart) and prepare submitochondrial particles containing the cytochrome bc1 complex.

  • Assay Buffer: Prepare an assay buffer containing appropriate salts, pH buffer, and substrates (e.g., ubiquinol as the electron donor and cytochrome c as the electron acceptor).

  • Reaction Initiation: Add the test compound at various concentrations to the assay buffer containing the enzyme preparation. Initiate the reaction by adding the substrate.

  • Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.

  • Data Analysis: Calculate the initial rate of the reaction for each compound concentration.

  • IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR start This compound & Analogues cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) start->cytotoxicity Test Compounds antimicrobial Antimicrobial Assays (e.g., Broth Dilution) start->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) start->enzyme data Determine IC50 / MIC / ED50 cytotoxicity->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological screening of this compound analogues.

Postulated Signaling Pathway Modulation by Picolinic Acid

The following diagram illustrates a potential signaling pathway influenced by picolinic acid, a related compound, in macrophages. This is an extrapolation as direct evidence for this compound is limited.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade picolinic_acid Picolinic Acid (or Analogue) picolinic_acid->receptor nf_kb NF-κB signaling_cascade->nf_kb mapk MAPK Pathway signaling_cascade->mapk gene_expression Gene Transcription nf_kb->gene_expression mapk->gene_expression cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines leads to production of

Caption: Postulated immunomodulatory signaling pathway of picolinic acid in macrophages.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of X-ray crystallography and other analytical techniques for the structural confirmation of 4-Nitropicolinic Acid. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from its close isomer, 5-nitropicolinic acid monohydrate, alongside spectroscopic data to provide a robust framework for its structural elucidation.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, influencing its reactivity, biological activity, and potential applications in drug discovery and materials science. This compound, a derivative of picolinic acid, is a valuable building block in the synthesis of more complex molecules.[1] Its structural confirmation is therefore of significant interest.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a detailed molecular portrait.

A Comparative Look: this compound vs. 5-Nitropicolinic Acid Monohydrate

In the absence of a published crystal structure for this compound, we turn to the crystallographic data of its structural isomer, 5-nitropicolinic acid monohydrate, to infer key structural features and provide a basis for comparison. The substitution pattern of the nitro group is the only difference between these two molecules, which is expected to influence crystal packing and intermolecular interactions.

Parameter5-Nitropicolinic Acid MonohydrateThis compound (Predicted)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group C2/c-
Unit Cell Dimensions a = 13.1766(11) Å, b = 5.1019(4) Å, c = 22.602(2) Å, β = 91.081(3)°-
Key Bond Lengths (Å) C-C (ring): ~1.37-1.39, C-N (ring): ~1.33-1.34, C-C (carboxyl): ~1.51, C=O: ~1.22, C-O: ~1.31, N-O (nitro): ~1.22Similar bond lengths are expected, with minor variations due to the different electronic environment.
Key Bond Angles (°) Angles within the pyridine ring are ~118-122°. The angle between the pyridine ring and the carboxylic acid group is a key conformational feature.Similar bond angles are anticipated. The torsion angle between the pyridine ring and the carboxylic acid group will be a critical determinant of the overall conformation.
Hydrogen Bonding The monohydrate form indicates the presence of water molecules involved in the hydrogen-bonding network, connecting the carboxylic acid and nitro groups of adjacent molecules.This compound is also expected to form extensive hydrogen-bonding networks, a key feature in the crystal packing of picolinic acid derivatives.

Table 1: Comparison of Crystallographic Data for 5-Nitropicolinic Acid Monohydrate and Predicted Parameters for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a typical experimental protocol for the structural determination of a small organic molecule like this compound by SC-XRD.

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., a water-acetone mixture) is a common method for growing crystals.[2]

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (typically Mo Kα or Cu Kα radiation), and directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A simplified workflow for the structural determination of this compound via X-ray crystallography.

Alternative and Complementary Structural Confirmation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for confirming the identity and connectivity of atoms in a molecule, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedExpected Data for this compound
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.Characteristic absorption peaks are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), and the N-O stretches of the nitro group (~1535 and 1350 cm⁻¹).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and stereochemistry of the molecule.The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group. The ¹³C NMR would show characteristic signals for the carboxylic acid carbon and the carbons of the pyridine ring.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (168.11 g/mol ). Fragmentation may involve the loss of the carboxylic acid group (-COOH) or the nitro group (-NO₂).

Table 2: Spectroscopic techniques for the structural confirmation of this compound.

Experimental Protocols for Spectroscopic Analysis

Infrared (IR) Spectroscopy

A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in an FTIR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the this compound sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.

logical_relationship cluster_primary Primary Structural Confirmation cluster_complementary Complementary & Alternative Methods xray X-ray Crystallography (Definitive 3D Structure) nmr NMR Spectroscopy (Connectivity & Environment) xray->nmr complements ir IR Spectroscopy (Functional Groups) xray->ir complements ms Mass Spectrometry (Molecular Weight & Fragmentation) xray->ms complements

The logical relationship between X-ray crystallography and other spectroscopic techniques.

Conclusion

The structural confirmation of this compound relies on a combination of analytical techniques. While single-crystal X-ray diffraction remains the ultimate tool for elucidating the precise three-dimensional arrangement of atoms, its application is contingent on the ability to grow high-quality single crystals. In the absence of a definitive crystal structure for this compound, the crystallographic data of its isomer, 5-nitropicolinic acid monohydrate, provides a valuable comparative model. Spectroscopic methods such as NMR, IR, and mass spectrometry serve as essential and complementary tools, providing crucial information about the molecule's connectivity, functional groups, and molecular weight, thereby offering a comprehensive and robust structural confirmation. This multi-faceted approach ensures a thorough understanding of the molecular architecture, which is fundamental for its application in scientific research and development.

References

Catalyst Comparison for 4-Nitropicolinic Acid Synthesis: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Nitropicolinic Acid, a key building block in pharmaceutical development, can be approached through several pathways. Among these, the selective catalytic oxidation of a 2-methyl-4-nitropyridine precursor presents a scalable and efficient option. The choice of catalyst is critical to maximizing yield and selectivity. This guide provides a head-to-head comparison of two prominent vanadium-based catalyst systems, Vanadium-Titanium-Oxide (V-Ti-O) and Vanadium-Titanium-Manganese-Oxide (V-Ti-Mn-O), based on performance data from analogous oxidation reactions. Additionally, a well-documented acid-catalyzed hydrolysis method is presented as a viable alternative route.

Head-to-Head Catalyst Performance in Selective Oxidation

The vapor-phase oxidation of a methyl group on a pyridine ring is a key transformation for producing picolinic acids. While direct comparative data on 2-methyl-4-nitropyridine is limited, extensive studies on the oxidation of 4-methylpyridine to isonicotinic acid provide a strong model for catalyst performance. In these studies, the addition of manganese (Mn) as a promoter to the V-Ti-O system demonstrates a significant enhancement in catalytic efficiency.

The V-Ti-Mn-O catalyst exhibits superior performance over the unmodified V-Ti-O system, showing higher conversion rates and, crucially, greater selectivity towards the desired carboxylic acid product across a range of temperatures.[1] The manganese promoter appears to enhance catalytic activity at lower temperatures and suppress unwanted side reactions.[1]

Quantitative Data Summary

The following table summarizes the performance of the V-Ti-O and V-Ti-Mn-O catalysts in the gas-phase oxidation of 4-methylpyridine, highlighting the advantages conferred by the manganese promoter.

Temperature (°C)Catalyst System4-Methylpyridine Conversion (%)Isonicotinic Acid Selectivity (%)
280 V-Ti-O74.66Not Reported
V-Ti-Mn-O 75.24 65.25
300 V-Ti-ONot ReportedNot Reported
V-Ti-Mn-O Not ReportedNot Reported
320 V-Ti-ONot ReportedNot Reported
V-Ti-Mn-O Not Reported67.17
340 V-Ti-ONot ReportedNot Reported
V-Ti-Mn-O Not ReportedNot Reported
360 V-Ti-O80.26 Not Reported
V-Ti-Mn-O 82.23 Not Reported
380 V-Ti-O80.26Not Reported
V-Ti-Mn-O 81.9763.88

Data sourced from studies on the oxidation of 4-methylpyridine.[1]

The peak selectivity for the superior V-Ti-Mn-O catalyst was achieved at 320°C, reaching 67.17%.[1] This suggests that precise temperature control is crucial for optimizing the yield of the desired picolinic acid.

Visualizing Catalytic Enhancement and Workflow

To better understand the factors driving catalyst performance and the experimental process, the following diagrams illustrate the logical hierarchy of the catalytic system and a typical workflow for vapor-phase oxidation.

G cluster_0 Catalyst System Logic cluster_1 Performance Metrics VTiO V-Ti-O Catalyst VTiMnO V-Ti-Mn-O Catalyst Mn Manganese (Mn) Promoter Performance Improved Performance VTiMnO->Performance Mn->VTiMnO Selectivity Higher Selectivity Performance->Selectivity Activity Enhanced Activity at Lower Temp. Performance->Activity Synergy Synergistic Effect Performance->Synergy

Caption: Logical diagram showing how the addition of a manganese promoter to a V-Ti-O base catalyst leads to a synergistic effect and improved overall performance.

cluster_workflow Vapor-Phase Catalytic Oxidation Workflow Reactants Reactant Feed (2-Methyl-4-Nitropyridine, Air, Water Vapor) Reactor Heated Fixed-Bed Reactor (Catalyst Bed) Reactants->Reactor Vaporize & Mix Condenser Condensation & Collection Reactor->Condenser Product Stream Analysis Product Analysis (Chromatography) Condenser->Analysis Liquid Sample

Caption: A simplified experimental workflow for the vapor-phase catalytic oxidation of a methylpyridine precursor to the corresponding picolinic acid.

Experimental Protocols

Catalytic Vapor-Phase Oxidation of a Methylpyridine Precursor

This protocol is based on established methods for the oxidation of 4-methylpyridine over V-Ti-O based catalysts and is adaptable for 2-methyl-4-nitropyridine.[1]

Catalyst Preparation (Illustrative Wet Impregnation Method):

  • Prepare an oxalic acid solution in deionized water.

  • Dissolve the required amount of ammonium metavanadate (NH₄VO₃) in the oxalic acid solution with stirring to form a vanadium oxalate solution.

  • For the V-Ti-Mn-O catalyst, add the required amount of manganese(II) nitrate to the solution.

  • Add the TiO₂ (anatase) support to the solution and stir continuously to form a slurry.

  • Evaporate the water from the slurry at 80-90°C with constant stirring until a paste is formed.

  • Dry the resulting solid at 110-120°C for 12 hours.

  • Calcine the dried material in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 450-500°C and holding for 3-4 hours.

  • Cool the catalyst, then crush and sieve to the desired particle size (e.g., 3-5 mm) for packing into the reactor.

Oxidation Reaction Procedure:

  • Load the catalyst particles into a fixed-bed flow reactor, which consists of a stainless steel tube housed within a furnace.[2]

  • Heat the reactor to the desired reaction temperature (e.g., 280-380°C).[1]

  • Introduce the reactant feed into the reactor. The feed is a vaporous mixture of the methylpyridine precursor, air (as the oxidant), and water (as steam). A typical molar ratio might be 1 (precursor) : 10.5 (air) : 26.2 (water).[1]

  • Maintain a consistent flow rate for all components. For example, a lab-scale setup might use a precursor feed rate of 0.35 g/h, a water feed rate of 1.79 g/h, and an air feed rate of 4.2 L/h.[1]

  • The product stream exiting the reactor is passed through a condenser and collected in scrubbers containing water.

  • Analyze the collected liquid products using a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the reactant and the selectivity for this compound.

Alternative Route: Acid-Catalyzed Hydrolysis

This method provides an alternative pathway to this compound starting from 2-cyano-4-nitropyridine and does not involve a metallic catalyst. It relies on strong acid to hydrolyze the nitrile group.

Reaction Procedure:

  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a suitable reaction vessel.[3][4]

  • Heat the mixture to 120°C and stir for 2 hours.[3][4]

  • Cool the reaction mixture to 20-25°C.

  • Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise to the reaction mixture while maintaining the temperature at 20-25°C.

  • Continue stirring at this temperature for 1 hour.[3][4]

  • Warm the reaction mixture to 80°C and hold for 1 hour to complete the reaction.[3][4]

  • Cool the mixture to room temperature and dilute by pouring it over 100 g of ice water.

  • Adjust the pH of the solution to approximately 2 using sodium carbonate.

  • Induce precipitation by allowing the mixture to stand in a refrigerator.

  • Collect the solid precipitate by filtration.

  • Recrystallize the crude product from a water-acetone solvent mixture to yield the purified this compound. This protocol has been reported to achieve a yield of 62.1%.[3][4]

References

A Comparative Guide to the Synthesis of 4-Nitropicolinic Acid: Evaluating Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Nitropicolinic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed comparison of the most common methods for its synthesis, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

Two primary routes for the synthesis of this compound are prominently described in the literature: the hydrolysis of 2-cyano-4-nitropyridine and the nitration of picolinic acid N-oxide followed by deoxygenation. A third potential route, the oxidation of 4-nitro-2-methylpyridine, is conceptually viable but lacks well-documented, high-yield protocols, making a direct cost-effectiveness analysis challenging.

The following table summarizes the key quantitative data for the two primary methods.

ParameterMethod 1: From 2-Cyano-4-nitropyridineMethod 2: From Picolinic Acid N-oxide
Starting Material 2-Cyano-4-nitropyridinePicolinic acid N-oxide
Key Reagents Sulfuric acid, Sodium sulfiteFuming nitric acid, Sulfuric acid, Phosphorus trichloride
Reaction Steps 12 (Nitration and Deoxygenation)
Overall Yield 62.1%[1][2][3]Estimated ~45-50% (53% for nitration, assuming ~85-95% for deoxygenation)
Purity Recrystallized productRequires purification after each step
Starting Material Cost ~$2/kg~$6/kg
Relative Cost/gram Low Moderate

Experimental Protocols

Method 1: Synthesis from 2-Cyano-4-nitropyridine

This one-step method involves the acid hydrolysis of 2-cyano-4-nitropyridine.

Protocol:

  • Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

  • Stir the reaction mixture at 120°C for 2 hours.[1][2][3]

  • Cool the reaction to 20-25°C and slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water.

  • Continue stirring at this temperature for 1 hour.

  • Warm the reaction to 80°C for 1 hour.[1][2][3]

  • Cool the mixture to room temperature and pour it into 100 g of ice water.

  • Adjust the pH to approximately 2 with sodium carbonate.

  • Allow the solid to precipitate in a refrigerator.

  • Collect the precipitate by filtration and recrystallize from a water-acetone mixture to yield this compound.[1][2]

Method 2: Synthesis from Picolinic Acid N-oxide

This two-step synthesis involves the nitration of picolinic acid N-oxide to form this compound N-oxide, followed by deoxygenation.

Protocol:

Step 1: Nitration of Picolinic Acid N-oxide

  • Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

  • React picolinic acid N-oxide with the nitrating mixture to yield this compound N-oxide. A reported yield for this step is 53%.

Step 2: Deoxygenation of this compound N-oxide

While a specific protocol for the deoxygenation of this compound N-oxide is not detailed in the provided search results, a general and effective method for the deoxygenation of pyridine N-oxides with electron-withdrawing groups is treatment with phosphorus trichloride (PCl₃). This reaction is typically high-yielding (estimated 85-95%).

  • Dissolve the this compound N-oxide from the previous step in a suitable solvent (e.g., toluene).

  • Add phosphorus trichloride (2 equivalents) to the solution at room temperature.

  • Stir the reaction for 30 minutes.

  • After the reaction is complete, the product can be isolated and purified by standard procedures.

Signaling Pathways and Experimental Workflows

Synthesis_Method_1 start 2-Cyano-4-nitropyridine hydrolysis Acid Hydrolysis (H2SO4, 120°C, 2h) start->hydrolysis workup Workup (Na2SO3, H2O, pH adjustment) hydrolysis->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound from 2-Cyano-4-nitropyridine.

Synthesis_Method_2 start Picolinic Acid N-oxide nitration Nitration (HNO3/H2SO4) start->nitration intermediate This compound N-oxide nitration->intermediate deoxygenation Deoxygenation (PCl3) intermediate->deoxygenation product This compound deoxygenation->product

Caption: Two-step synthesis of this compound from Picolinic Acid N-oxide.

Cost-Effectiveness Evaluation

  • Lower Starting Material Cost: The bulk price of 2-cyano-4-nitropyridine is significantly lower than that of picolinic acid N-oxide.

  • Fewer Reaction Steps: The one-step synthesis from 2-cyano-4-nitropyridine is more efficient in terms of time, labor, and resource utilization compared to the two-step process from picolinic acid N-oxide.

  • Higher Overall Yield: The reported yield of 62.1% for the one-step process is favorable. While the individual steps of the second method have reasonable yields, the cumulative yield of a two-step synthesis is inherently lower.

Potential Alternative Route: Oxidation of 4-nitro-2-methylpyridine

The oxidation of a methyl group at the 2-position of a pyridine ring to a carboxylic acid is a known transformation. Therefore, the oxidation of 4-nitro-2-methylpyridine presents a potential route to this compound. However, a lack of well-established and high-yielding protocols in the current literature prevents a thorough cost-effectiveness analysis of this method. The presence of the deactivating nitro group could necessitate harsh reaction conditions, potentially leading to lower yields and the formation of byproducts. Further research and process optimization would be required to assess the viability of this route for large-scale, cost-effective production.

References

literature review of the biological activities of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Biological Activities of Picolinic Acid Derivatives

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant attention in the scientific community for their wide array of pharmacological activities.[1][2] These compounds exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them promising candidates for drug development.[1] This guide provides a comparative review of the biological activities of various picolinic acid derivatives, supported by experimental data, and outlines the methodologies used in these evaluations.

Anticancer Activity

Picolinic acid derivatives have shown notable efficacy against various cancer cell lines. Their mechanisms of action often involve metal chelation, inhibition of key enzymes required for cell growth, and induction of apoptosis.[1] Several studies have quantified the cytotoxic effects of these derivatives, providing valuable data for comparison.

For instance, a novel derivative, compound 5, demonstrated anticancer activity against A549 lung cancer cells with an IC50 value of 99.93 µM by inducing apoptotic cell death.[3][4] Another study reported that rhenium(I) tricarbonyl complexes of picolinic acid showed toxicity against various cell lines; specifically, fac-[Re(Pico)(CO)3(H2O)] had LC50 values of 9.0 µg/mL, 15.8 µg/mL, and 20.9 µg/mL on Vero, HeLa, and A549 cells, respectively.[5][6]

Table 1: Comparative Anticancer Activity of Picolinic Acid Derivatives

Derivative/ComplexCancer Cell LineAssay TypeResult (IC50 / LC50)Reference
Compound 4bHepG2 (Liver)Cytotoxicity9.97 ± 0.8 µM[3]
Compound 9fHepG2 (Liver)Cytotoxicity9.99 ± 0.8 µM[3]
Compound 9cHepG2 (Liver)Cytotoxicity11.02 ± 1.0 µM[3]
Compound 4bHCT-116 (Colon)Cytotoxicity6.99 ± 0.5 µM[3]
Compound 9fHCT-116 (Colon)Cytotoxicity7.44 ± 0.4 µM[3]
Compound 9cHCT-116 (Colon)Cytotoxicity8.15 ± 0.8 µM[3]
Compound 4bMCF-7 (Breast)Cytotoxicity7.89 ± 0.7 µM[3]
Compound 9fMCF-7 (Breast)Cytotoxicity8.24 ± 0.7 µM[3]
Compound 9cMCF-7 (Breast)Cytotoxicity9.32 ± 0.7 µM[3]
Compound 5A549 (Lung)Cytotoxicity99.93 µM[4]
fac-[Re(Pico)(CO)3(H2O)]HeLa (Cervical)Cytotoxicity15.8 ± 4.9 µg/mL[5]
fac-[Re(Pico)(CO)3(H2O)]A549 (Lung)Cytotoxicity20.9 ± 0.8 µg/mL[5]
fac-[Re(Pico)(CO)3(H2O)]Vero (Healthy Mammalian)Cytotoxicity9.0 ± 0.9 µg/mL[5]
Experimental Protocols

MTT Cytotoxicity Assay: The anticancer activity of picolinic acid derivatives is commonly evaluated using the Thiazolyl Blue Tetrazolium Bromide (MTT) assay.[1]

  • Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the picolinic acid derivative and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

Certain picolinic acid derivatives exert their anticancer effects by inducing endoplasmic reticulum (ER) stress-mediated apoptosis.[4][7] This pathway involves the activation of specific caspases. For example, one novel derivative was found to trigger the activation of caspases 3, 4, and 9 in A549 lung cancer cells.[3][4]

ER_Stress_Apoptosis cluster_0 Cellular Response to Picolinic Acid Derivative Derivative Picolinic Acid Derivative (e.g., Compound 5) ER_Stress Endoplasmic Reticulum (ER) Stress Derivative->ER_Stress Caspase9 Caspase-9 Activation (Mitochondrial Pathway) Derivative->Caspase9 Other stimuli Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase4->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ER stress-mediated apoptosis induced by a picolinic acid derivative.

Antimicrobial Activity

Picolinic acid and its derivatives, particularly metal complexes, have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][8] Their antimicrobial action is often attributed to their ability to chelate essential metal ions, disrupting microbial growth and metabolism.[9]

Studies have shown that picolinic acid exhibits strong antibacterial activity against strains like S. aureus, E. coli, and multidrug-resistant P. aeruginosa.[1] Metal picolinates (complexes with Manganese, Copper, Zinc, Cobalt, and Nickel) also show broad-spectrum antibacterial properties.[8][10] For instance, copper picolinate was effective against S. aureus, P. vulgaris, and E. coli with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL.[10]

Table 2: Comparative Antimicrobial Activity of Picolinic Acid and its Derivatives

Derivative/ComplexMicroorganismAssay TypeResult (MIC in mg/mL)Reference
Picolinic AcidS. marcescens, K. pneumoniae, E. coli, S. flexneri, B. cereus, P. vulgaris, M. luteusMicrobroth Dilution0.5[9]
Picolinic AcidE. cloacaeMicrobroth Dilution1.0[9]
Picolinic AcidP. mirabilisMicrobroth Dilution1.5[9]
Picolinic AcidB. subtilis, S. aureus, L. lactisMicrobroth Dilution2.0[9]
Copper PicolinateS. aureus, P. vulgaris, M. luteus, L. lactis, E. coli, S. marcensces, P. mirabilisMicrobroth Dilution0.5[10]
Copper PicolinateK. pneumoniaeMicrobroth Dilution1.0[10]
Copper PicolinateE. cloacaeMicrobroth Dilution1.5[10]
Copper PicolinateB. cereus, B. subtilisMicrobroth Dilution2.0[10]
Picolinic AcidMycobacterium avium complex (extracellular & intracellular)-Active[1]
Experimental Protocols

Microbroth Dilution Method: This is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The picolinic acid derivative is serially diluted in a liquid growth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_1 Workflow for MIC Determination prep_compound Prepare Stock Solution of Picolinic Derivative serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Observe for Turbidity and Determine MIC incubate->read_results

Caption: General experimental workflow for antimicrobial screening.

Anti-inflammatory, Neuroprotective, and Other Activities

Picolinic acid derivatives have also been investigated for a range of other pharmacological effects.

  • Anti-inflammatory Activity: A series of borinic and picolinate esters were synthesized and screened, leading to the identification of 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane as a potential clinical candidate for dermatological diseases.[1]

  • Antiviral Activity: Picolinic acid is reported to be a broad-spectrum antiviral that inhibits membrane fusion during viral entry.[1]

  • Anticonvulsant Activity: N-(2-fluorobenzyl)picolinamide has been noted for its broad-spectrum anticonvulsant action in mice, suggesting its potential as an antiepileptic drug.[1][11]

  • Neuroprotective Effects: Picolinic acid is an endogenous metabolite in the brain, synthesized via the kynurenine pathway.[2][12] It has been shown to block the neurotoxic effects of quinolinic acid, another tryptophan metabolite, which may be relevant in the pathogenesis of inflammatory neurological disorders.[2][13]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Nitropicolinic Acid, including detailed operational and disposal plans. The following procedures are based on safety data for structurally similar compounds, such as Picolinic Acid and other nitrated pyridine carboxylic acids, in the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach to personal protective equipment (PPE) and handling is therefore recommended.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE, compiled from data on analogous compounds.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN166 or NIOSH standards). A full-face shield should be worn if there is a risk of splashing or significant dust generation.[1][2][3]Protects against dust particles and potential splashes which can cause serious eye damage.[1][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Butyl rubber, Polychloroprene). Gloves must be inspected for integrity before each use.[5]Prevents skin contact. Proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[6] Contaminated gloves should be disposed of immediately as chemical waste.[6]
Body Protection A lab coat or chemical-resistant overalls, and a PVC apron if handling larger quantities.[5] Closed-toe shoes are mandatory.Provides a barrier against accidental spills and skin exposure.[4][5]
Respiratory Protection A NIOSH-approved or European Standard EN 149 respirator is recommended, particularly when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[6][2][3]Minimizes the risk of inhaling fine particles, which may cause respiratory irritation.[7]
Operational Plan: From Preparation to Disposal

This step-by-step guide ensures a safe and efficient workflow when working with this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4]

  • Spill Kit: A spill kit appropriate for solid chemical spills should be located nearby. This should include absorbent materials like sand or vermiculite.

2. Handling Procedure:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer: When weighing and transferring the solid, use techniques that minimize dust generation. A low-flow exhaust or a balance enclosure within the fume hood is recommended.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

3. Spill and Emergency Procedures:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled, sealed container for hazardous waste disposal.[6][5] Clean the spill area with an appropriate decontaminating solution.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers. If safe to do so, prevent the spill from entering drains.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][2][8] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[6][8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][8]

4. Waste Disposal Plan:

  • Solid Waste: All solid this compound waste and any materials used for cleaning up spills (e.g., contaminated absorbent pads, gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers may retain chemical residue and should be treated as hazardous waste.[5] Do not reuse empty containers.

  • Regulatory Compliance: All waste must be disposed of in strict accordance with local, regional, and national environmental regulations.[1][4] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps and decision points from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_area Designate Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe handle_solid Weigh and Transfer Solid (Minimize Dust) don_ppe->handle_solid Proceed to Handling prep_solution Prepare Solution (If applicable) handle_solid->prep_solution spill Spill Occurs handle_solid->spill exposure Personal Exposure handle_solid->exposure decontaminate Decontaminate Work Area prep_solution->decontaminate Task Complete dispose_waste Segregate and Dispose of Waste (Solid, Liquid, PPE) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_minor Minor Spill: Clean up with Spill Kit spill->spill_minor Minor spill_major Major Spill: Evacuate and Alert EHS spill->spill_major Major exposure_action Follow First Aid Procedures (Flush Skin/Eyes, Move to Fresh Air) exposure->exposure_action seek_medical Seek Immediate Medical Attention exposure_action->seek_medical

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.